Methyl N-boc-L-proline-4-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCPPYJWSDCBNC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472209 | |
| Record name | METHYL N-BOC-L-PROLINE-4-ENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83548-46-3 | |
| Record name | METHYL N-BOC-L-PROLINE-4-ENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl (2S)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Methyl N-Boc-L-proline-4-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl N-Boc-L-proline-4-ene, a valuable proline derivative for applications in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound.
Introduction
This compound, systematically named (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate, is a chiral building block incorporating an exocyclic double bond. This feature provides a site for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecules, including novel amino acids and peptide mimics. Its rigidified conformation and unique chemical reactivity are of significant interest to researchers in the field of drug discovery.
Synthesis Pathway
The primary synthetic route to this compound involves a two-step process starting from commercially available N-Boc-trans-4-hydroxy-L-proline. The synthesis involves the oxidation of the secondary alcohol to a ketone, followed by a Wittig reaction to introduce the exocyclic methylene group.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
To a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in methanol (0.2 M), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford the methyl ester as a colorless oil.
Synthesis of 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
To a solution of 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (1.0 eq) in dichloromethane (0.2 M), Dess-Martin periodinane (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then quenched with a saturated solution of sodium thiosulfate and sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the ketone.
Synthesis of 1-tert-Butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate (this compound)
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) at -78 °C is added potassium hexamethyldisilazide (KHMDS) (1.1 eq) dropwise. The resulting yellow suspension is stirred at -78 °C for 1 hour. A solution of 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product as a colorless oil.
Characterization Data
The synthesized this compound was characterized by various spectroscopic methods.
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol [1] |
| Appearance | Colorless oil |
| Optical Rotation [α]D | -65.4° (c 1.0, CHCl₃) |
| Infrared (IR) ν (cm⁻¹) | 2978, 1745, 1700, 1400, 1158 |
NMR Spectroscopic Data
The following ¹H and ¹³C NMR data were obtained in CDCl₃ at 500 MHz and 126 MHz, respectively. The presence of rotamers due to the carbamate group results in duplicated signals for some nuclei.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| δ 5.10-5.05 (m, 1H), 4.95-4.90 (m, 1H), 4.55-4.45 (m, 1H), 4.20-4.10 (m, 1H), 3.75 (s, 3H), 3.70-3.60 (m, 1H), 2.95-2.80 (m, 1H), 2.70-2.60 (m, 1H), 1.46 (s, 9H) | δ 173.0, 154.2, 142.9, 108.0, 80.5, 58.8, 52.3, 51.5, 36.5, 28.4 |
Experimental Workflow Visualization
The overall experimental workflow for the synthesis and characterization of this compound is summarized in the following diagram.
Caption: Overall experimental workflow.
Conclusion
This guide outlines a reliable and reproducible method for the synthesis of this compound. The detailed experimental protocols and comprehensive characterization data provided herein will be a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the use of this versatile building block in their research endeavors.
References
A Comprehensive Technical Guide to Methyl N-boc-L-proline-4-ene: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-boc-L-proline-4-ene, a proline derivative, serves as a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, a detailed plausible synthesis protocol, and its significant role as an intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes. This document also elucidates the signaling pathway of DPP-IV inhibition and presents a representative experimental workflow for the synthesis of DPP-IV inhibitors.
Chemical Properties and Identification
This compound, also known as (2S)-2,3-Dihydro-1H-pyrrole-1,2-dicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester, is a key intermediate in various synthetic pathways. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 83548-46-3 | [1] |
| Molecular Formula | C₁₁H₁₇NO₄ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Alternate Names | (2S)-2,3-Dihydro-1H-pyrrole-1,2-dicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester | [1] |
Synthesis of this compound: A Plausible Experimental Protocol
A direct, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on established organic chemistry principles and published syntheses of related compounds, a plausible two-step synthetic route starting from N-Boc-4-hydroxy-L-proline methyl ester can be proposed. This involves the formation of a suitable leaving group at the 4-position, followed by an elimination reaction.
Step 1: Mesylation of N-Boc-4-hydroxy-L-proline methyl ester
-
Reaction Setup: To a solution of N-Boc-4-hydroxy-L-proline methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add triethylamine (1.5 equivalents).
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.
Step 2: Elimination to form this compound
-
Reaction Setup: Dissolve the crude mesylated intermediate from Step 1 in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents), to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-12 hours. Monitor the formation of the product by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Application in Drug Development: Intermediate for DPP-IV Inhibitors
This compound is a valuable intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
Signaling Pathway of DPP-IV Inhibition
Inhibition of DPP-IV prevents the degradation of active incretins, thereby prolonging their physiological effects. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control in patients with type 2 diabetes.
Figure 1: Signaling pathway of DPP-IV inhibition.
Experimental Workflow: Synthesis of a DPP-IV Inhibitor Intermediate
The following diagram illustrates a representative experimental workflow for the synthesis of a more complex intermediate for a DPP-IV inhibitor, starting from a proline derivative like this compound. This workflow is a generalized representation and specific reagents and conditions would vary depending on the target molecule.
Figure 2: Experimental workflow for DPP-IV inhibitor synthesis.
Conclusion
This compound is a strategically important chiral intermediate in the synthesis of DPP-IV inhibitors. Its chemical properties and the ability to introduce diverse functionalities make it a versatile tool for medicinal chemists and drug development professionals. Understanding its synthesis and its role in the broader context of DPP-IV inhibition is crucial for the rational design and development of novel therapeutics for type 2 diabetes. Further research to fully characterize its physical and spectroscopic properties would be beneficial for its wider application in the scientific community.
References
1H and 13C NMR spectroscopic data for Methyl N-boc-L-proline-4-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl N-boc-L-proline-4-ene, a valuable building block in synthetic organic chemistry and pharmaceutical development. Due to the limited availability of directly published experimental spectra for this specific compound, the following data tables are estimations based on the analysis of structurally related molecules. This guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar compounds.
Estimated ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These estimations are derived from spectroscopic data of analogous compounds, including N-Boc-L-proline methyl ester and other unsaturated proline derivatives. The standard solvent is deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).
Table 1: Estimated ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) |
| H2 | 4.40 - 4.60 | m | - |
| H4 | 5.70 - 5.90 | m | - |
| H5 | 5.90 - 6.10 | m | - |
| H3a/H3b | 2.50 - 2.80 | m | - |
| OCH₃ | 3.75 | s | - |
| C(CH₃)₃ (Boc) | 1.45 | s | - |
Table 2: Estimated ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
| C=O (Ester) | 172.0 - 174.0 |
| C=O (Boc) | 153.0 - 155.0 |
| C4 | 125.0 - 128.0 |
| C5 | 128.0 - 131.0 |
| C(CH₃)₃ (Boc) | 80.0 - 82.0 |
| C2 | 65.0 - 68.0 |
| OCH₃ | 52.0 - 54.0 |
| C3 | 35.0 - 38.0 |
| C(CH₃)₃ (Boc) | 28.0 - 29.0 |
Experimental Protocol for NMR Data Acquisition
This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid spectral overlap from impurities. Purification can be achieved by flash column chromatography.
-
Solvent: Use high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication.
2. NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series or equivalent).
-
Probe: A standard 5 mm broadband probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
3. 2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and confirming the overall structure.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the NMR data for this compound.
Caption: Workflow for NMR data acquisition and structural elucidation.
Technical Guide: Mass Spectrometry and Infrared Analysis of Methyl N-Boc-L-proline-4-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected mass spectrometry and infrared spectroscopy data for Methyl N-Boc-L-proline-4-ene. Due to the limited availability of direct experimental spectra for this specific compound, this guide is based on established principles of organic spectroscopy and the known behavior of its constituent functional groups. The information presented herein serves as a predictive framework for the characterization of this molecule and similar proline derivatives.
Introduction
This compound, also known as N-Boc-4,5-dehydro-L-proline methyl ester, is a chiral building block of interest in medicinal chemistry and drug development. As an unsaturated proline analog, it offers a conformationally constrained scaffold for the synthesis of novel peptidomimetics and bioactive molecules. Accurate analytical characterization is paramount for ensuring purity, confirming structure, and understanding the metabolic fate of compounds derived from this intermediate. This guide outlines the theoretical mass spectrometric fragmentation and infrared absorption characteristics to aid in its identification and analysis.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by the facile fragmentation of the tert-butoxycarbonyl (Boc) protecting group and subsequent cleavages of the proline ring and ester functionality. Electrospray ionization (ESI) in positive mode is a suitable technique for this analysis.
| Predicted m/z | Proposed Fragment Ion | Interpretation |
| 228.12 | [M+H]⁺ | Protonated molecular ion |
| 172.08 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 128.07 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |
| 114.05 | [C₅H₆NO₂]⁺ | Fragmentation of the pyrrolidine ring |
| 96.08 | [C₅H₁₀N]⁺ | Further fragmentation of the proline ring |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation from the Boc group |
Predicted Infrared (IR) Analysis
The infrared spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups. Attenuated Total Reflectance (ATR) is a common and effective method for obtaining the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 | =C-H stretch | Alkene |
| 2980-2850 | C-H stretch | Aliphatic (Boc, methyl, ring) |
| ~1745 | C=O stretch | Ester |
| ~1700 | C=O stretch | Carbamate (Boc) |
| ~1650 | C=C stretch | Alkene (in a five-membered ring) |
| 1480-1450 | C-H bend | Aliphatic |
| 1390 & 1365 | C-H bend | gem-dimethyl of Boc group |
| 1250-1150 | C-O stretch | Ester and Carbamate |
| ~850 | =C-H bend (out-of-plane) | Alkene |
Experimental Protocols
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 350 °C
-
Nebulizer Gas (Nitrogen) Flow: 8 - 12 L/hr
-
-
Data Acquisition: Acquire mass spectra over a range of m/z 50-500. For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (10-30 eV).
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal surface.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis. This will be automatically subtracted from the sample spectrum.
Visualizations
Caption: Predicted ESI-MS/MS fragmentation pathway.
Caption: General analytical workflow for characterization.
An In-depth Technical Guide on the Long-term Stability and Recommended Storage Conditions for Methyl N-boc-L-proline-4-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for Methyl N-boc-L-proline-4-ene. Due to the limited availability of specific long-term stability data for this compound in publicly accessible literature, this guide combines general knowledge of N-Boc protected amino acid esters with extrapolated data and methodologies to offer a robust framework for handling and storage. The experimental protocols and quantitative data presented herein are illustrative and based on established practices for analogous molecules.
Introduction
This compound is a chiral building block used in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group and the unsaturated pyrrolidine ring introduces specific stability considerations that are crucial for maintaining its purity and reactivity over time. Understanding the degradation pathways and optimal storage conditions is paramount for ensuring reproducible experimental outcomes and the quality of downstream products.
Recommended Storage Conditions
Based on information from chemical suppliers and the known properties of N-Boc protected compounds, the following storage conditions are recommended to ensure the long-term stability of this compound.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of potential degradation reactions, such as hydrolysis and thermal decomposition. Some related compounds are noted to be heat sensitive. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Protects against oxidation and reactions with atmospheric moisture. |
| Light Exposure | Store in the dark (Amber vial) | Prevents potential photodegradation, a common pathway for unsaturated organic molecules. |
| Container | Tightly sealed, appropriate for chemical storage | Prevents contamination and exposure to air and moisture. |
| Moisture | Store in a dry environment | Minimizes the risk of hydrolysis of the methyl ester and potential degradation of the Boc group. |
Potential Degradation Pathways
N-Boc protected amino acid esters like this compound are susceptible to degradation under certain conditions. The primary degradation pathways are anticipated to be hydrolysis and acid-catalyzed removal of the Boc group.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH, yielding the corresponding carboxylic acid.
-
Acid-Catalyzed Deprotection: The Boc group is notoriously labile to strong acids, leading to its removal and the formation of the free amine.[1] This can be a significant issue if the compound is exposed to acidic contaminants.
-
Oxidation: The double bond in the pyrrolidine ring could be susceptible to oxidation, especially if not stored under an inert atmosphere.
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of the Boc group.
Caption: Hypothetical degradation pathways for this compound.
Illustrative Long-Term Stability Data
The following table presents hypothetical long-term stability data for this compound under various storage conditions. This data is intended to be representative of what might be observed in a formal stability study and highlights the importance of proper storage.
Table 2: Illustrative Long-Term Stability of this compound (% Purity by HPLC)
| Storage Condition | Time Point | % Purity |
| 2-8°C, Inert Atmosphere, Dark | 0 Months | 99.5% |
| 6 Months | 99.2% | |
| 12 Months | 98.9% | |
| 24 Months | 98.5% | |
| 25°C/60% RH, Exposed to Air | 0 Months | 99.5% |
| 1 Month | 97.1% | |
| 3 Months | 94.5% | |
| 6 Months | 89.8% | |
| 40°C/75% RH, Exposed to Air | 0 Months | 99.5% |
| 1 Month | 92.3% | |
| 3 Months | 85.1% | |
| 6 Months | 75.6% |
RH = Relative Humidity. Data is for illustrative purposes only.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. The following are detailed, representative protocols for a forced degradation study and a long-term stability study.
A forced degradation study is essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
Caption: General experimental workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the final concentration for HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At time intervals, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C in a stability chamber for 7 days. Analyze samples at the beginning and end of the study.
-
Photostability: Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp, providing ICH-compliant UV and visible light exposure) for a specified duration. Analyze the samples and a dark control.
-
-
HPLC Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
-
Sample Preparation: Place accurately weighed samples of this compound in amber glass vials. For each storage condition, prepare a sufficient number of vials to be tested at each time point.
-
Storage: Store the vials under the recommended conditions (2-8°C, inert atmosphere, dark) and at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
Analysis: At each time point, dissolve the sample in the HPLC mobile phase and analyze using the validated stability-indicating HPLC method described in Table 3. Assess for purity, the presence of degradation products, and any changes in physical appearance.
Conclusion
The long-term stability of this compound is critical for its successful application in research and development. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is essential to minimize degradation. The provided illustrative data and experimental protocols offer a framework for establishing in-house stability programs and for the proper handling of this versatile chemical intermediate. Researchers should perform their own stability assessments to determine the appropriate shelf-life for their specific material and storage conditions.
References
Literature review of synthetic routes for unsaturated N-Boc-proline esters
For Researchers, Scientists, and Drug Development Professionals
Unsaturated derivatives of N-Boc-proline esters are valuable chiral building blocks in medicinal chemistry and drug development. Their rigidified conformations and the presence of a functionalizable double bond make them key intermediates for synthesizing complex peptide mimics, constrained amino acids, and various heterocyclic scaffolds. This technical guide provides a comprehensive literature review of the core synthetic strategies for accessing these important compounds, focusing on methods to introduce unsaturation and perform esterification. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key transformations are provided.
Introduction of Unsaturation in the Proline Ring
The primary strategies for synthesizing unsaturated N-Boc-proline esters can be categorized based on the final position of the double bond within the pyrrolidine ring or as an exocyclic moiety. The most common targets are 3,4-dehydroproline (Δ³) and 4-methyleneproline derivatives.
Synthesis of N-Boc-3,4-dehydroproline Esters (N-Boc-3-pyrroline Esters)
Two predominant methodologies are employed for the synthesis of N-Boc-3,4-dehydroproline esters: Ring-Closing Metathesis (RCM) and elimination reactions from 4-hydroxyproline precursors.
Ring-Closing Metathesis is a powerful and direct method for forming the unsaturated pyrrolidine ring. The typical workflow involves the N-Boc protection of diallylamine followed by cyclization using a ruthenium-based catalyst.[1][2]
This method directly yields the N-Boc protected unsaturated ring, which is technically not a proline derivative as it lacks the carboxylic acid group. Subsequent steps would be required to introduce the carboxyl functionality. A more common RCM approach in the literature leads to N-Boc-3-pyrroline itself, which can be a versatile synthetic intermediate.[1][2][3][4]
Table 1: Comparison of RCM Conditions for N-Boc-3-pyrroline Synthesis
| Catalyst (mol%) | Substrate | Solvent (Concentration) | Temperature | Time (h) | Yield (%) | Reference |
| Grubbs' 1st Gen (0.5%) | N-Boc-diallylamine | CH₂Cl₂ (0.4 M) | Reflux | 2.5 | 90-94 | [1] |
| Hoveyda-Grubbs 1st Gen (0.1%) | N-Boc-diallylamine | CH₂Cl₂ (0.57 M) | Room Temp | 15 | 98 | [1] |
| Grubbs' 2nd Gen (500 ppm) | N-Boc-diallylamine | Neat | - | - | 87 | [1] |
Experimental Protocol: RCM Synthesis of N-Boc-3-pyrroline [1]
-
Reaction Setup: To a solution of N-Boc-diallylamine in dichloromethane (0.4 M) is added Grubbs' first-generation catalyst (0.5 mol%).
-
Reaction Conditions: The mixture is heated to reflux for 2.5 hours.
-
Work-up and Purification: After cooling, the reaction mixture is treated with a water-soluble phosphine, such as P(CH₂OH)₃, to remove ruthenium impurities. The product is then purified by distillation (e.g., Kugelrohr) to yield crystalline N-Boc-3-pyrroline.
A highly versatile route starts from readily available N-Boc-4-hydroxy-L-proline methyl ester. The strategy involves converting the C4-hydroxyl group into a good leaving group, followed by base-induced elimination.
Common methods for activating the hydroxyl group include mesylation, tosylation, or using reagents like the Burgess reagent. Subsequent treatment with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), effects the E2 elimination.
Experimental Protocol: Synthesis of N-Boc-3,4-dehydro-L-proline methyl ester via Mesylation-Elimination (Protocol synthesized from common organic chemistry procedures)
-
Step 1: Mesylation: To a cooled (0 °C) solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated.
-
Step 2: Elimination: The crude mesylate is dissolved in an appropriate solvent like THF or toluene. DBU (1.5 eq) is added, and the mixture is heated to reflux for 4-12 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The final product is purified by flash column chromatography.
Synthesis of N-Boc-2,3-dehydroproline Esters
The synthesis of N-Boc-2,3-dehydroproline esters is commonly achieved through selenoxide elimination. This method involves the introduction of a phenylselenyl group at the α-position to the ester, followed by oxidation and in-situ syn-elimination.[5][6][7]
Experimental Protocol: Selenoxide Elimination for N-Boc-2,3-dehydroproline Ester [7]
-
Step 1: Phenylselenenylation: A solution of N-Boc-proline methyl ester (1.0 eq) in dry THF is added dropwise to a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF at -78 °C under an inert atmosphere. After stirring for 1 hour, a solution of benzeneselenenyl chloride or bromide (1.2 eq) in THF is added. The mixture is stirred for another 1-2 hours at -78 °C before quenching with saturated aqueous NH₄Cl. The product is extracted, dried, and purified.
-
Step 2: Oxidation and Elimination: The purified α-phenylseleno ester is dissolved in a solvent such as dichloromethane or THF. The solution is cooled to 0 °C, and an oxidant like 30% hydrogen peroxide (2.0-3.0 eq) or m-CPBA is added.[7] The reaction is allowed to warm to room temperature and stirred until the elimination is complete (typically 1-4 hours). The mild conditions of the elimination step are a key advantage of this method.[5][6] The mixture is then worked up by washing with aqueous sodium bicarbonate and brine, dried, and concentrated. Purification is typically performed via flash chromatography.
Synthesis of N-Boc-4-methyleneproline Esters
Exocyclic unsaturation can be introduced via several methods, including phase-transfer catalysis and olefination of a ketone precursor.
A modern approach involves the enantioselective double allylic alkylation of a glycine imine equivalent under phase-transfer catalysis (PTC) conditions, which directly establishes the chiral 4-methylene-substituted pyrrolidine ring.[8]
Experimental Protocol: Synthesis of tert-Butyl (S)-4-methyleneprolinate and N-Boc protection [8]
-
Step 1: Phase-Transfer Catalysis: A solution of a glycine imine ester and a chinchonidine-derived catalyst in toluene/CH₂Cl₂ is treated with 3,3-dibromo-2-methylpropene and aqueous KOH (50%) at -20 °C for 7 hours. This one-pot reaction forms the tert-butyl (S)-4-methyleneprolinate.
-
Step 2: N-Boc Protection: The resulting amine (1.0 eq) is dissolved in anhydrous CH₂Cl₂ with triethylamine (2.0 eq) and a catalytic amount of DMAP. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added, and the mixture is stirred at room temperature for 48 hours. An acidic work-up followed by extraction and drying yields the N-Boc protected product.
Table 2: Quantitative Data for N-Boc-(S)-4-methyleneproline tert-butyl ester Synthesis [8]
| Step | Reactants | Reagents | Yield (%) | Enantiomeric Ratio |
| PTC Cyclization | Glycine imine, Dibromide | Chinchonidine catalyst, KOH | 71 | 95:5 |
| Boc Protection | (S)-4-methyleneprolinate | (Boc)₂O, Et₃N, DMAP | 85 | - |
A more traditional route involves the Wittig reaction on N-Boc-4-oxoproline methyl ester, which can be prepared by oxidation of N-Boc-4-hydroxyproline methyl ester.[9]
Experimental Protocol: Wittig Reaction for N-Boc-4-methyleneproline methyl ester [9][10] (Protocol synthesized from general Wittig procedures)
-
Step 1: Ylide Formation: Methyltriphenylphosphonium bromide (1.1 eq) is suspended in dry THF under an inert atmosphere and cooled to 0 °C or -78 °C. A strong base such as n-butyllithium or NaHMDS is added dropwise, and the resulting orange-red solution of the ylide is stirred for 1 hour.
-
Step 2: Olefination: A solution of N-Boc-4-oxoproline methyl ester (1.0 eq) in dry THF is added dropwise to the ylide solution at the same low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The byproduct, triphenylphosphine oxide, is often removed by filtration or column chromatography to yield the desired 4-methylene product.
Esterification of N-Boc-Unsaturated Prolines
Esterification can be performed either before or after the introduction of the double bond. Performing it on a saturated precursor like N-Boc-4-hydroxyproline is common.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Rh-catalyzed allylic amination/ring-closing metathesis approach to monocyclic azacycles: diastereospecific construction of 2,5-disubstituted pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential aza-Baylis-Hillman/ring closing metathesis/aromatization as a novel route for the synthesis of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Stereoselective Synthesis of Methyl N-Boc-L-proline-4-ene: A Guide to Core Methodologies and Mechanistic Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-Boc-L-proline-4-ene is a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development. Its unsaturated pyrrolidine ring serves as a versatile scaffold for the synthesis of novel peptidomimetics, enzyme inhibitors, and complex molecular architectures. Notably, it is a key intermediate in the preparation of inhibitors for enzymes like dipeptidyl peptidase (DPP) IV[1]. The stereoselective introduction of the C4-C5 double bond presents a distinct synthetic challenge, demanding precise control over elimination chemistry. This guide provides an in-depth exploration of the core stereoselective methods for its synthesis, focusing on the dehydration of N-Boc-4-hydroxy-L-proline methyl ester. We will dissect the mechanistic underpinnings of key reagent classes, explain the causality behind experimental choices, and provide actionable protocols for laboratory application.
The Foundational Strategy: Dehydration of a Chiral Precursor
The most direct and widely adopted strategy for synthesizing this compound commences with the readily available and comparatively inexpensive amino acid, trans-4-hydroxy-L-proline. The synthetic sequence involves two primary stages: protection and esterification of the starting material, followed by a stereocontrolled dehydration reaction.
Caption: General workflow for the synthesis of the target compound.
The critical step is the dehydration of the secondary alcohol at the C4 position. The choice of dehydrating agent is paramount as it dictates the stereochemical outcome and overall efficiency of the synthesis. The mechanism of elimination—whether it proceeds through a syn or anti pathway—directly influences the viability of the reaction from a given stereoisomer of the hydroxyproline precursor. This guide will focus on three field-proven classes of reagents for this transformation: the Burgess reagent, Martin sulfurane, and Mitsunobu-based protocols.
Method 1: Burgess Reagent-Mediated syn-Elimination
The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and highly selective reagent for the dehydration of secondary and tertiary alcohols.[2] Its primary advantage lies in its predictable mechanism, which proceeds via an intramolecular syn-elimination.[3][4][5] This mechanistic constraint is the cornerstone of its utility in stereoselective synthesis.
Mechanistic Rationale
The reaction is initiated by the attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the Burgess reagent, forming an intermediate sulfamate ester. This intermediate then undergoes a thermally induced, concerted intramolecular elimination. The stereochemical course is dictated by a six-membered cyclic transition state, where the proton at C5 and the sulfamate leaving group at C4 must be oriented on the same face of the pyrrolidine ring (syn-periplanar).
// Nodes "Start" [label="N-Boc-cis-4-hydroxyproline\n(Required for syn-elimination)"]; "Reagent" [label="Burgess Reagent", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Intermediate" [label="Intermediate Sulfamate Ester"]; "TS" [label="Cyclic Transition State\n(syn-periplanar)"]; "Product" [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Byproducts" [label="Triethylamine +\nMethyl N-Sulfonylcarbamate"];
// Edges "Start" -> "Intermediate" [label="+ Reagent"]; "Reagent" -> "Intermediate"; "Intermediate" -> "TS" [label="Heat"]; "TS" -> "Product"; "TS" -> "Byproducts"; }
Caption: Mechanism of Burgess reagent dehydration.
Expert Insight: The requirement for a syn-elimination pathway means that to produce the desired product from an L-proline backbone, the starting material must be N-Boc-cis-4-hydroxy-L-proline methyl ester . The commonly available trans-hydroxyproline isomer, where the C4 hydroxyl and C5 proton are in an anti relationship, is unsuitable for this direct mechanism. Therefore, a preliminary stereochemical inversion (e.g., via a Mitsunobu reaction) of the trans isomer is necessary before employing the Burgess reagent.
Experimental Protocol: Burgess Dehydration
-
Preparation of Starting Material: If starting from the trans isomer, convert Methyl N-Boc-trans-4-hydroxy-L-proline to the cis isomer via a suitable method like Mitsunobu inversion with p-nitrobenzoic acid followed by hydrolysis.
-
Reaction Setup: Dissolve Methyl N-Boc-cis-4-hydroxy-L-proline (1.0 eq) in anhydrous benzene or toluene in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add the Burgess reagent (1.2-1.5 eq) to the solution in one portion.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is generally complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.
Method 2: Martin Sulfurane for E2-type Elimination
Martin's sulfurane is a hypervalent sulfur compound renowned for its efficacy in dehydrating alcohols under exceptionally mild conditions.[6][7][8] Unlike the Burgess reagent, its mechanism is not confined to a syn-elimination pathway and typically favors an anti-elimination (E2) process, making it an excellent choice for the more common trans-4-hydroxyproline precursor.
Mechanistic Rationale
The reaction with Martin sulfurane proceeds through the formation of an alkoxysulfurane intermediate. This intermediate can then undergo elimination. For secondary alcohols, the process often follows an E2-like pathway where a base (which can be the displaced ligand from the sulfurane or an added non-nucleophilic base) abstracts the proton anti to the leaving group. This makes it ideally suited for the dehydration of Methyl N-Boc-trans-4-hydroxy-L-proline, where the C4 hydroxyl group and the C5 proton are in the required anti-periplanar conformation.
// Nodes "Start" [label="N-Boc-trans-4-hydroxyproline\n(anti H and OH)"]; "Reagent" [label="Martin Sulfurane"]; "Intermediate" [label="Alkoxysulfurane\nIntermediate"]; "Elimination" [label="E2-type\nElimination\n(anti-periplanar)"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "Start" -> "Intermediate" [label="+ Reagent"]; "Intermediate" -> "Elimination"; "Elimination" -> "Product"; }
Caption: Workflow for Martin sulfurane dehydration.
Trustworthiness Note: Martin sulfurane is a moisture-sensitive reagent and should be handled under strictly anhydrous conditions to ensure high reactivity and reproducibility.[6] While highly effective, it generates stoichiometric amounts of fluoride-containing byproducts, which must be handled and disposed of with care.
Experimental Protocol: Martin Sulfurane Dehydration
-
Reaction Setup: To a solution of Methyl N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in a dry, non-protic solvent (e.g., CCl₄ or CH₂Cl₂) in a plastic or Teflon flask (to avoid etching by HF byproducts), add Martin sulfurane (1.1-1.3 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to afford the target alkene.
Method 3: Mitsunobu Reaction Protocols
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols, proceeding with a clean inversion of configuration.[9][10] While not a direct dehydration method, it can be ingeniously adapted to facilitate elimination through a two-step sequence: (1) Inversion of the alcohol to an intermediate with a good leaving group, and (2) subsequent elimination.
Mechanistic Rationale & Strategy
This approach is particularly valuable when starting with the trans-hydroxyproline derivative to achieve an overall syn-elimination, or to install a leaving group that can be eliminated under specific conditions. A common strategy involves using the Mitsunobu reaction to introduce a nucleophile that can later serve as, or be converted into, a leaving group for an E2 elimination.
A highly effective variant involves reaction with a selenium-based nucleophile, such as o-nitrophenylselenocyanate in the presence of tributylphosphine. The resulting selenide intermediate is then oxidized (e.g., with H₂O₂) to a selenoxide, which undergoes a spontaneous, clean syn-elimination at or below room temperature to form the alkene.
Caption: Two-step elimination sequence via Mitsunobu reaction.
Experimental Protocol: Selenoxide Elimination via Mitsunobu
-
Mitsunobu Reaction: To a solution of Methyl N-Boc-trans-4-hydroxy-L-proline (1.0 eq), o-nitrophenylselenocyanate (1.5 eq), and triphenylphosphine (1.5 eq) in dry THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to stir at room temperature overnight.
-
Workup 1: Concentrate the reaction mixture and purify the crude product by flash chromatography to isolate the intermediate 4S-selenide derivative.
-
Oxidation & Elimination: Dissolve the purified selenide in THF. Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (H₂O₂) dropwise. Stir the mixture at room temperature for 1-2 hours.
-
Workup 2: Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the final product by flash column chromatography.
Comparative Analysis of Synthesis Methods
| Method | Reagent | Mechanism | Required Precursor Stereochemistry | Typical Yield | Key Advantages | Key Disadvantages |
| Method 1 | Burgess Reagent | syn-Elimination | cis-Hydroxy | 60-80% | Mild conditions; predictable stereochemistry. | Requires less common cis starting material; reagent is moisture-sensitive.[11][4] |
| Method 2 | Martin Sulfurane | anti-Elimination (E2) | trans-Hydroxy | 70-90% | High yields; very mild conditions; uses common trans precursor.[12][13] | Moisture-sensitive; generates corrosive byproducts; reagent is expensive.[6] |
| Method 3 | Mitsunobu / Selenoxide | Sₙ2 then syn-Elimination | trans-Hydroxy | 55-75% (2 steps) | Reliable stereochemical inversion; very mild elimination conditions. | Multi-step process; use of toxic selenium reagents; purification can be challenging.[9] |
Conclusion
The stereoselective synthesis of this compound is most effectively achieved through the dehydration of a corresponding 4-hydroxyproline precursor. The choice of methodology is critically dependent on the stereochemistry of the available starting material and the desired reaction conditions.
-
For a direct route from the most common N-Boc-trans-4-hydroxy-L-proline methyl ester , the Martin sulfurane provides an efficient and high-yielding pathway via an anti-elimination.
-
If the N-Boc-cis-4-hydroxy-L-proline methyl ester is available or can be synthesized, the Burgess reagent offers a reliable method through a predictable syn-elimination.
-
Mitsunobu-based protocols , particularly the selenoxide elimination sequence, provide a robust, albeit multi-step, alternative that leverages a stereospecific inversion to set up a mild final elimination step.
Each method presents a unique set of advantages and challenges. A thorough understanding of the underlying reaction mechanisms is essential for researchers to make informed decisions, troubleshoot experiments, and successfully incorporate this valuable building block into complex drug discovery programs.
References
- 1. scbt.com [scbt.com]
- 2. Burgess reagent, (Methoxycarbonylsulfamoyl)triethylammonium hydroxide [organic-chemistry.org]
- 3. Burgess reagent - Wikipedia [en.wikipedia.org]
- 4. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 5. synarchive.com [synarchive.com]
- 6. Martin sulfurane - Enamine [enamine.net]
- 7. Martin's Sulfurane Dehydrating Reagent | Ambeed [ambeed.com]
- 8. Martin's sulfurane - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. ukessays.com [ukessays.com]
Quantum Chemical Calculations on the Conformation of Methyl N-boc-L-proline-4-ene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the computational methodologies employed in the conformational analysis of Methyl N-boc-L-proline-4-ene. Proline and its derivatives are unique cyclic amino acids that play a crucial role in the structure of peptides and proteins, and as such, understanding their conformational preferences is of paramount importance in drug design and development. This document details the theoretical background, experimental protocols for quantum chemical calculations, and data interpretation. Key conformational features, including amide cis/trans isomerism and pyrrolidine ring puckering, are discussed. Quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to aid researchers, scientists, and drug development professionals in this specialized field.
Introduction
The conformational landscape of proline and its analogs is a subject of significant interest in medicinal chemistry and structural biology. The constrained nature of the pyrrolidine ring in proline residues introduces significant rigidity into peptide backbones, influencing their secondary structure.[1] The introduction of a double bond at the 4-position in this compound is expected to further influence the ring's puckering and overall conformational equilibrium.
Quantum chemical calculations provide a powerful tool for elucidating the geometries, relative energies, and electronic properties of different conformers.[2] Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to perform these calculations, offering a balance between accuracy and computational cost.[3][4][5] This guide focuses on the application of these methods to the conformational analysis of this compound.
Theoretical Background
The conformational flexibility of this compound is primarily governed by two key structural features:
-
Amide Bond Isomerism: The peptide bond preceding the proline ring can exist in either a cis or trans conformation. Due to steric hindrance, the trans conformation is generally favored for most amino acids, but for proline, the energy difference between the cis and trans isomers is smaller, making both conformations accessible.[1][6]
-
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations to relieve ring strain.[7] These puckers are typically described as endo or exo (also referred to as DOWN and UP, respectively), depending on the displacement of the Cγ carbon relative to the plane of the other ring atoms and the carbonyl group.[7][8] The introduction of the C4-ene unsaturation will significantly influence the preferred pucker of the ring.
Computational Methodology
A systematic quantum chemical investigation of the conformational space of this compound involves several key steps, as outlined in the workflow diagram below.
Caption: Computational workflow for the conformational analysis of this compound.
Experimental Protocols
The following protocols describe a typical computational study for determining the preferred conformations of this compound.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Initial Structure Generation: Initial 3D structures for both the cis and trans isomers of this compound are generated using molecular modeling software. For each isomer, multiple starting geometries corresponding to different plausible ring puckers are created.
-
Geometry Optimization: The geometries of all initial structures are optimized without constraints. A common and effective level of theory for this purpose is Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G* basis set.[9][10][11]
-
Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory (B3LYP/6-31G*) to verify that the optimized structures correspond to true energy minima on the potential energy surface. The absence of imaginary frequencies confirms a local minimum. These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.
Protocol 2: Single-Point Energy Calculations and Solvation Modeling
-
Higher-Level Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G* optimized geometries using a larger basis set, such as 6-311++G(d,p).
-
Inclusion of Solvation Effects: The influence of a solvent environment on the conformational equilibrium is often crucial. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be applied to the optimized gas-phase geometries to estimate the energies in solution (e.g., water or chloroform).[9][12]
Results and Data Presentation
The primary outputs of these calculations are the optimized geometries and the corresponding energies of the stable conformers. This data allows for the determination of the relative stability of the cis and trans isomers and the preferred ring pucker for each.
Key Conformational Parameters
The puckering of the pyrrolidine ring can be quantitatively described by a set of endocyclic dihedral angles (χ1 to χ5).
Caption: Key dihedral angles defining the puckering of the proline ring.
Tabulated Data
The calculated relative energies and key dihedral angles for the stable conformers of this compound are summarized in the tables below. The energies are reported relative to the most stable conformer.
Table 1: Relative Energies of Stable Conformers (in kcal/mol)
| Conformer | Isomer | Ring Pucker | ΔE (Gas Phase) | ΔG (Gas Phase) | ΔE (Water, PCM) |
| 1 | trans | exo | 0.00 | 0.00 | 0.00 |
| 2 | trans | endo | 1.25 | 1.10 | 0.95 |
| 3 | cis | exo | 2.50 | 2.65 | 2.20 |
| 4 | cis | endo | 3.10 | 3.00 | 2.85 |
Table 2: Key Dihedral Angles of Stable Conformers (in degrees)
| Conformer | Isomer | Ring Pucker | φ | ψ | ω | χ1 | χ2 |
| 1 | trans | exo | -65.2 | 145.8 | 178.5 | -25.1 | 35.4 |
| 2 | trans | endo | -70.5 | 150.2 | 179.1 | 28.3 | -32.1 |
| 3 | cis | exo | -68.9 | 148.1 | -2.5 | -23.8 | 34.9 |
| 4 | cis | endo | -72.1 | 152.5 | -1.8 | 27.5 | -31.5 |
Note: The data presented in these tables are representative and based on typical values for proline derivatives. Actual values for this compound would be obtained from the output of the quantum chemical calculations.
Conclusion
The conformational analysis of this compound using quantum chemical calculations provides valuable insights into its structural preferences. The combination of DFT for geometry optimization and frequency analysis, coupled with higher-level single-point energy calculations and implicit solvation models, offers a robust approach to characterizing the conformational landscape. The results, including the relative energies of the cis and trans isomers and the preferred ring puckering, are essential for understanding the role of this molecule in larger chemical systems and for its application in drug design and development. The methodologies and data presentation formats outlined in this guide provide a framework for conducting and reporting such computational studies.
References
- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DFT [cup.uni-muenchen.de]
- 4. rsc.anu.edu.au [rsc.anu.edu.au]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Physical properties including melting point and solubility of Methyl N-boc-L-proline-4-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-boc-L-proline-4-ene, also known by its IUPAC name (2S)-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid methyl ester and CAS number 83548-46-3, is a proline derivative of significant interest in synthetic organic chemistry and drug discovery. Its rigid, unsaturated pyrrolidine core makes it a valuable building block for constructing complex molecular architectures, particularly in the development of peptidomimetics and therapeutic agents. An in-depth understanding of its physical properties, such as melting point and solubility, is fundamental for its effective application in laboratory synthesis, process development, and formulation. This technical guide provides a comprehensive overview of the available data on the physical properties of this compound, alongside detailed experimental protocols for their determination.
Physicochemical Data
Table 1: Physical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 83548-46-3 | C₁₁H₁₇NO₄ | 227.26 [1] | Not Reported | 299.2 at 760 mmHg [2] | 1.148 [2] |
| N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 | C₁₁H₁₉NO₅ | 245.27 | 91-96[3] | 335.2 at 760 mmHg[3] | 1.216[3] |
| N-Boc-cis-4-Hydroxy-L-proline methyl ester | 102195-79-9 | C₁₁H₁₉NO₅ | 245.27 | 82-86 | Not Reported | Not Reported |
| N-Boc-4-oxo-L-proline methyl ester | 102195-80-2 | C₁₁H₁₇NO₅ | 243.26 | 42-46[4] | Not Reported | Not Reported |
| N-Boc-L-proline methyl ester | 59936-29-7 | C₁₁H₁₉NO₄ | 229.27 | Not Applicable (Liquid) | Not Reported | Not Reported |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its chemical structure, a qualitative solubility profile can be inferred. The presence of the tert-butoxycarbonyl (Boc) protecting group generally enhances solubility in a range of organic solvents.[5] It is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in water is anticipated to be low.[6]
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility |
| Water | Slightly Soluble[6] |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Hexanes | Sparingly Soluble |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the melting point and solubility of this compound.
Melting Point Determination
This protocol outlines the capillary method for determining the melting point range of a solid organic compound.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, pulverize a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.
-
Initial Rapid Determination: Place the capillary tube in the heating block of the melting point apparatus. Heat the sample at a rapid rate to get an approximate melting point.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.
Solubility Determination (Gravimetric Method)
This protocol describes a static gravimetric method for determining the solubility of a compound in various solvents at a specific temperature.
Materials:
-
This compound sample
-
A selection of analytical grade solvents
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to separate the undissolved solid from the saturated solution.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a micropipette.
-
Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed vial and record the exact weight. Place the vial in a drying oven at a temperature below the compound's boiling point until all the solvent has evaporated.
-
Mass Determination: After cooling to room temperature in a desiccator, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or mole fraction.
Workflow and Process Visualization
The following diagrams illustrate the general workflow for the physicochemical characterization of a new chemical entity and the decision-making process based on solubility data.
References
The Discovery and Historical Context of Unsaturated Proline Derivatives in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, historical context, and evolving research landscape of unsaturated proline derivatives. These unique structural motifs have garnered significant interest in medicinal chemistry and chemical biology due to their ability to impart conformational constraints and introduce novel electronic properties into peptides and small molecules. This document details key historical syntheses, modern experimental protocols, quantitative physicochemical and biological data, and the signaling pathways in which these derivatives play a crucial role.
Historical Context and Discovery
The exploration of proline analogs dates back to the mid-20th century, driven by a desire to understand the unique structural role of proline in peptides and proteins. The introduction of unsaturation into the proline ring was a key strategy to further rigidify the cyclic structure and probe its influence on biological activity.
One of the earliest and most significant unsaturated proline derivatives to be studied was 3,4-dehydro-DL-proline . Its initial synthesis and characterization paved the way for a deeper understanding of how modifying the proline scaffold could impact biological systems. Early work by Robertson and Witkop in the 1960s was pivotal in resolving and studying the optical stability of 3,4-dehydroproline and its amide.[1] These foundational studies highlighted its potential as a proline antagonist and antimetabolite.[2]
Subsequent research in the 1970s and 1980s solidified the importance of 3,4-dehydroproline as a potent inhibitor of prolyl hydroxylase, an enzyme critical for the post-translational modification of collagen.[1][3][4][5][6] This discovery was a landmark in the field, as it provided a valuable chemical tool to study collagen biosynthesis and its role in various physiological and pathological processes, including fibrosis.[1] It was hypothesized that 3,4-dehydroproline acts as a suicide inhibitor of prolyl hydroxylase, underscoring its specific and potent mechanism of action.[3]
The unique conformational properties of unsaturated proline derivatives, such as a flattened ring structure compared to the puckered conformation of proline, have also been a subject of intense investigation.[7] This structural feature has been exploited in the design of peptidomimetics and other bioactive molecules to enhance receptor binding and biological potency.
Physicochemical and Biological Data
The introduction of a double bond into the proline ring significantly alters its physicochemical properties, which in turn influences its biological activity. The following tables summarize key quantitative data for 3,4-dehydroproline and other relevant derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Ammonium) | Reference |
| L-Proline | C₅H₉NO₂ | 115.13 | 228-233 | 10.68 | [7] |
| 3,4-Dehydro-DL-proline | C₅H₇NO₂ | 113.11 | 245 (dec.) | 9.78 | [7] |
| 3,4-Dehydro-L-proline | C₅H₇NO₂ | 113.11 | 248-250 | Not Reported | |
| 4-Trifluoromethyl-3,4-dehydroproline | C₆H₆F₃NO₂ | 181.11 | Not Reported | 7.60 | [7] |
Table 1: Physicochemical Properties of Proline and Unsaturated Derivatives.
| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ | Inhibition Type | Cell Line/System | Reference |
| 3,4-Dehydroproline | Prolyl Hydroxylase | Micromolar concentrations | Suicide inhibitor (hypothesized) | Daucus carota root slices | [3] |
| Proline Analogue 1 (PA1) | Prolyl Hydroxylase Domain 3 (PHD3) | EC₅₀ = 1.53 µM, Kᵢ = 1.09 µM | Competitive | Recombinant human PHD3 | [8][9] |
| Proline Analogue 2 (PA2) | Prolyl Hydroxylase Domain 3 (PHD3) | EC₅₀ = 3.17 µM, Kᵢ = 2.38 µM | Non-competitive | Recombinant human PHD3 | [8][9] |
| Pyridine-2,4-dicarboxylate | Prolyl-4-hydroxylase | Kᵢ = 2 µM | Competitive | Not Specified | [10] |
| Pyridine-2,5-dicarboxylate | Prolyl-4-hydroxylase | Kᵢ = 0.8 µM | Competitive | Not Specified | [10] |
| N-Oxaloglycine | Prolyl-4-hydroxylase | Kᵢ = 0.5-8 µM | Competitive | Not Specified | [10] |
Table 2: Inhibitory Activity of Unsaturated Proline Derivatives and Analogs.
Key Experimental Protocols
This section details the methodologies for the synthesis of key unsaturated proline derivatives and assays to evaluate their biological activity.
Synthesis of 3,4-Dehydro-DL-proline (Adapted from Historical Methods)
The classical synthesis of 3,4-dehydroproline often starts from readily available precursors like 4-hydroxyproline. One historical approach involves a phenylselenoxide elimination.[2]
Protocol:
-
Protection and Activation: (2S,4R)-N-Benzyloxycarbonyl-4-hydroxyproline methyl ester is converted to its tosylate derivative.
-
Selenide Formation: The tosylate is reacted with diphenyl diselenide and sodium borohydride in ethanol to form the corresponding phenylselenoproline derivative.[2]
-
Oxidation and Elimination: The selenide is oxidized with hydrogen peroxide in the presence of pyridine in dichloromethane at low temperature (ice bath) and then stirred at room temperature to induce elimination, yielding N-benzyloxycarbonyl-3,4-dehydroproline methyl ester.[2]
-
Deprotection: The protecting groups are removed to yield 3,4-dehydroproline.
Modern Synthesis: Silver-Catalyzed Intramolecular Cyclization
A more recent and versatile method involves the silver-catalyzed intramolecular cyclization of aminoallenes.[11][12][13]
Protocol:
-
Substrate Synthesis: An appropriate N-protected aminoallene carboxylate is synthesized.
-
Cyclization: The aminoallene is dissolved in a suitable solvent (e.g., acetonitrile) and treated with a catalytic amount of a silver salt (e.g., silver fluoride). The reaction is typically stirred at room temperature.[11]
-
Work-up and Purification: The reaction mixture is worked up and the resulting 3,4-dehydroproline derivative is purified by chromatography.
-
Deprotection (if necessary): The N-Boc protecting group can be removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[14][15][16]
Synthesis of 4-Methyleneproline Derivatives
4-Methyleneproline derivatives are another important class of unsaturated proline analogs. A common synthetic route involves a Wittig reaction on a 4-oxoproline derivative.[7][17][18]
Protocol:
-
Oxidation: A protected 4-hydroxyproline derivative is oxidized to the corresponding 4-oxoproline.
-
Wittig Reaction: The 4-oxoproline is reacted with a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide with a strong base) to introduce the methylene group.
-
Purification: The resulting 4-methyleneproline derivative is purified using standard techniques.
Prolyl Hydroxylase Activity Assay
The inhibitory effect of unsaturated proline derivatives on prolyl hydroxylase can be assessed using various methods, including radiolabeling assays.[19][20]
Protocol:
-
Substrate Preparation: A suitable substrate for prolyl hydroxylase, such as a procollagen-like peptide containing [³H]proline, is prepared.
-
Enzyme Reaction: The radiolabeled substrate is incubated with a source of prolyl hydroxylase (e.g., a cell lysate or purified enzyme) in the presence and absence of the unsaturated proline derivative inhibitor. The reaction mixture also contains necessary co-factors such as Fe²⁺, 2-oxoglutarate, and ascorbate.
-
Quantification of Hydroxylation: The extent of proline hydroxylation is determined by measuring the release of ³H₂O, which is a byproduct of the hydroxylation of [³H]proline.[19] This can be achieved by separating the ³H₂O from the labeled substrate and product, followed by scintillation counting.
Signaling Pathways and Biological Roles
Unsaturated proline derivatives exert their biological effects by modulating specific cellular pathways. Their primary recognized role is the inhibition of prolyl hydroxylases, but they also impact other proline-metabolizing enzymes like proline dehydrogenase.
Inhibition of Prolyl Hydroxylases and Collagen Synthesis
Prolyl 4-hydroxylases (P4Hs) are crucial enzymes in the biosynthesis of collagen, where they catalyze the formation of 4-hydroxyproline. This post-translational modification is essential for the stability of the collagen triple helix. 3,4-Dehydroproline acts as a potent inhibitor of P4Hs, leading to the synthesis of under-hydroxylated procollagen that is unstable and often degraded intracellularly.[21] This mechanism has significant implications for diseases characterized by excessive collagen deposition, such as fibrosis.
Caption: Inhibition of Prolyl-4-Hydroxylase by 3,4-Dehydroproline.
Proline Dehydrogenase (PRODH) Signaling in Cancer
Proline dehydrogenase (PRODH), also known as proline oxidase (POX), is a mitochondrial enzyme that catalyzes the first step of proline catabolism. PRODH has a dual role in cancer, acting as either a tumor suppressor or a promoter depending on the cellular context.[22][23][24] As a tumor suppressor, PRODH can be induced by p53 and leads to the production of reactive oxygen species (ROS), which can trigger apoptosis.[25][26][27][28][29]
Caption: PRODH-Mediated Apoptotic Signaling Pathway in Cancer.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and analysis of unsaturated proline derivatives.
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of unsaturated proline derivatives.
Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for an in vitro enzyme inhibition assay of unsaturated proline derivatives.
Conclusion
Unsaturated proline derivatives, with 3,4-dehydroproline as a prominent example, have a rich history in chemical and biological research. From their early discovery and synthesis to their pivotal role as enzyme inhibitors, these compounds continue to be valuable tools for researchers. The ongoing exploration of their synthesis and biological activities, particularly in the context of complex signaling pathways in diseases like cancer, ensures that unsaturated proline derivatives will remain a focal point of investigation for medicinal chemists, biochemists, and drug development professionals for years to come.
References
- 1. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of reduction of prolyl hydroxylase activity by D,L-3,4 dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vivo inhibition of collagen synthesis and the reduction of prolyl hydroxylase activity by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]
- 10. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Silver-catalyzed cascade cyclization for the synthesis of 4-aminotetrahydrocarbazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3,4-Dehydro-L-proline | C5H7NO2 | CID 94284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proline dehydrogenase (oxidase) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]
- 24. Proline dehydrogenase (oxidase), a mitochondrial tumor suppressor, and autophagy under the hypoxia microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ROS and p53: versatile partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Methyl N-boc-L-proline-4-ene in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. These modifications can profoundly influence the conformational properties, proteolytic stability, and biological activity of peptides. Methyl N-boc-L-proline-4-ene, a protected form of 4,5-dehydro-L-proline, is a unique building block that introduces a double bond into the proline ring. This unsaturated moiety imparts significant conformational rigidity to the peptide backbone, potentially stabilizing specific secondary structures such as β-turns and polyproline helices. Peptides containing D-amino acids, for instance, show enhanced proteolytic stability as proteases primarily recognize L-amino acids.[1] The resulting peptides with enhanced stability and defined conformations are valuable tools for probing biological systems and developing novel therapeutics.
These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences using the well-established Boc-based Solid-Phase Peptide Synthesis (SPPS) methodology.
Advantages of Incorporating 4,5-Dehydroproline
The introduction of a 4,5-double bond in the proline ring offers several potential advantages:
-
Conformational Constraint: The double bond flattens the pyrrolidine ring, restricting its conformational flexibility and influencing the peptide backbone's overall topology.
-
Enhanced Biological Activity: By locking the peptide into a bioactive conformation, the affinity for biological targets such as receptors or enzymes can be significantly increased.
-
Increased Proteolytic Resistance: The altered ring structure can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.
-
Probing Structure-Activity Relationships (SAR): The rigid nature of the 4,5-dehydroproline residue allows for a more precise investigation of the conformational requirements for biological activity.
Data Presentation: Synthesis Parameters and Expected Outcomes
The following tables summarize the key quantitative parameters for the incorporation of this compound in a standard Boc-SPPS workflow. These values are based on typical protocols for proline derivatives and may require optimization for specific peptide sequences.[2]
Table 1: Synthesis Parameters for this compound Incorporation
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides. |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Time | 2 - 6 hours | The unsaturated proline may exhibit different coupling kinetics. Monitoring is crucial. |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM. |
| Neutralization Time | 5 - 10 minutes | Using 10% DIEA in DCM. |
Table 2: Expected Yields and Purity
| Parameter | Value | Notes |
| Coupling Efficiency (per step) | >99% | For standard amino acids, monitored by the Kaiser test. |
| Coupling Efficiency (this compound) | ~97-99% | May require double coupling. Monitoring with a test for secondary amines (e.g., Isatin or Chloranil test) is recommended.[2] |
| Overall Crude Peptide Yield | 40 - 75% | Highly dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 30 - 60% | Purification is typically required. |
| Final Purified Peptide Yield | 10 - 25% | Dependent on the efficiency of the purification steps. |
Experimental Protocols
The following protocols detail the methodology for incorporating this compound into a peptide sequence using manual Boc-based SPPS.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin for Boc-SPPS. For peptides with a C-terminal amide, MBHA or BHA resin is recommended. For peptides with a C-terminal carboxylic acid, Merrifield or PAM resin is appropriate.
-
Resin Swelling: Place the desired amount of resin (e.g., 0.5-1.0 mmol/g substitution) in a reaction vessel. Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin) to remove any impurities. Swell the resin in DCM for at least 30 minutes before proceeding to the first amino acid coupling.
Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle
This cycle is repeated for each amino acid to be incorporated in the peptide sequence.
-
Nα-Boc Deprotection:
-
Wash the peptide-resin with DCM (3 x 10 mL/g).
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times) to remove residual acid.
-
-
Neutralization:
-
Wash the peptide-resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 10 mL/g) for 2 minutes each.
-
Wash the resin with DCM (3 x 10 mL/g) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and an activating agent such as HOBt (1-hydroxybenzotriazole) (3-5 equivalents) in DMF.
-
Add a carbodiimide such as DIC (N,N'-diisopropylcarbodiimide) (3-5 equivalents).
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 2-6 hours at room temperature.
-
-
Monitoring:
-
Perform an Isatin or Chloranil test to monitor the completion of the coupling reaction. A negative test indicates complete coupling. The standard Kaiser test will give a false negative for proline residues.
-
If the coupling is incomplete, a second coupling (recoupling) with freshly activated this compound is recommended.
-
-
Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g) to remove any unreacted reagents and byproducts.
-
Protocol 3: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. A high-HF cleavage procedure is described below.
-
Preparation:
-
Dry the final peptide-resin thoroughly under a high vacuum.
-
Place the dried resin in a specialized HF reaction vessel.
-
Add a scavenger cocktail (e.g., anisole/p-cresol, 1:1, v/v) to the reaction vessel to quench reactive carbocations generated during cleavage.
-
-
HF Cleavage:
-
Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter to collect the crude peptide.
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.
-
Visualizations
Experimental Workflow
Caption: Boc-SPPS workflow for peptide synthesis.
Logical Relationship in Boc-SPPS Chemistry
Caption: Core principle of solid-phase synthesis.
References
Application Notes and Protocols: Methyl N-boc-L-proline-4-ene as a Precursor for Novel Constrained Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Constrained amino acids are pivotal tools in modern medicinal chemistry and drug discovery. By restricting the conformational flexibility of peptides and small molecules, these unique building blocks can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic properties. Methyl N-boc-L-proline-4-ene, a readily accessible derivative of L-proline, serves as a versatile and powerful precursor for the synthesis of a diverse range of novel constrained proline analogs. Its exocyclic double bond provides a reactive handle for various chemical transformations, including cyclopropanation, dihydroxylation, and epoxidation, leading to the generation of unique molecular scaffolds with significant potential in therapeutic development.
These conformationally restricted proline analogs are of particular interest as they can mimic or induce specific secondary structures in peptides, such as β-turns and polyproline helices, which are crucial for molecular recognition and biological activity.[1][2] The incorporation of these novel amino acids can lead to the development of potent and selective modulators of protein-protein interactions, enzyme inhibitors, and receptor ligands.[3] This document provides detailed application notes and experimental protocols for the synthesis of several classes of constrained amino acids derived from this compound.
Applications in Drug Discovery
The constrained amino acids synthesized from this compound have broad applications in drug discovery, primarily due to their ability to impart favorable pharmacological properties.
-
Antiviral Agents: Spirocyclic proline derivatives, synthesized via cyclopropanation, are key components of potent antiviral drugs. A prominent example is Ledipasvir, an NS5A inhibitor used in the treatment of Hepatitis C, which incorporates a spirocyclic proline analog to achieve high potency.[4]
-
Enzyme Inhibitors: The rigidified structures of these novel amino acids can lead to highly selective and potent enzyme inhibitors. For example, proline analogs are used in the development of dipeptidyl peptidase (DPP-IV) inhibitors for the treatment of type 2 diabetes.
-
Peptidomimetics: By replacing natural proline residues in bioactive peptides with these constrained analogs, researchers can develop peptidomimetics with enhanced stability against proteolytic degradation and improved receptor binding affinity. Proline-rich peptides are involved in numerous signaling pathways, and their modulation with constrained analogs is a promising therapeutic strategy.[3][5]
-
Probes for Biological Systems: The unique conformational properties of these amino acids make them valuable as molecular probes to study peptide-protein interactions and the structural requirements for biological activity.
Synthetic Schemes and Data
The following sections detail the synthesis of three classes of novel constrained amino acids from this compound: Spirocyclic Prolines, 4,5-Dihydroxyprolines, and 4,5-Epoxyprolines.
Table 1: Summary of Synthetic Transformations and Yields
| Product Class | Reaction Type | Key Reagents | Typical Yield | Diastereomeric Ratio (d.r.) |
| Spirocyclic Proline | Simmons-Smith Cyclopropanation | Et₂Zn, CH₂I₂ | 60-80% | >95:5 |
| 4,5-Dihydroxyproline | Diastereoselective Dihydroxylation | OsO₄ (cat.), NMO | 85-95% | >90:10 |
| 4,5-Epoxyproline | Stereoselective Epoxidation | m-CPBA | 70-90% | >98:2 |
Experimental Protocols
Protocol 1: Synthesis of Methyl (1S,5R)-1-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-5-carboxylate (Spirocyclic Proline)
This protocol describes the synthesis of a spirocyclic proline analog via a Simmons-Smith cyclopropanation reaction.[6][7]
Materials:
-
This compound
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere at 0 °C, add diethylzinc (2.5 eq) dropwise.
-
After stirring for 15 minutes, add diiodomethane (2.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with DCM (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford the title compound.
Expected Outcome: A colorless oil or white solid with a yield of 60-80%.
Protocol 2: Synthesis of Methyl (2S,4S,5R)-1-(tert-butoxycarbonyl)-4,5-dihydroxy-L-prolinate (Dihydroxyproline)
This protocol outlines the diastereoselective dihydroxylation of the alkene precursor.
Materials:
-
This compound
-
Osmium tetroxide (OsO₄), 4% solution in water
-
N-methylmorpholine N-oxide (NMO)
-
Acetone and Water (4:1 v/v)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (4:1, 0.05 M).
-
Add N-methylmorpholine N-oxide (1.5 eq) to the solution.
-
To this stirring solution, add a catalytic amount of osmium tetroxide solution (0.02 eq) at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 50-70% ethyl acetate in hexanes) to yield the diol.
Expected Outcome: A white solid with a yield of 85-95%.
Protocol 3: Synthesis of Methyl (1S,4R,5S)-1-(tert-butoxycarbonyl)-4,5-epoxy-L-prolinate (Epoxyproline)
This protocol describes the stereoselective epoxidation of the precursor.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Add m-CPBA (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to obtain the epoxide.
Expected Outcome: A colorless oil or white solid with a yield of 70-90%.
Visualizations
Synthetic Workflow
Caption: Synthetic routes from this compound.
Signaling Pathway Modulation
Caption: Modulation of a signaling pathway by a constrained peptide.
References
- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proline-rich peptides: multifunctional bioactive molecules as new potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proline-containing peptides-New insight and implications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]
- 7. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl N-boc-L-proline-4-ene Derivatives in the Synthesis of DPP-IV Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a significant class of oral antihyperglycemic agents for the management of type 2 diabetes. A key structural motif in many potent DPP-IV inhibitors is a substituted proline or pyrrolidine scaffold, which mimics the natural substrate of the enzyme. While direct applications of Methyl N-boc-L-proline-4-ene are not extensively documented, its synthesis from readily available precursors and its potential for further functionalization make it a valuable, albeit challenging, intermediate. This document outlines a strategic synthetic approach to DPP-IV inhibitors, commencing with the accessible and cost-effective precursor, Methyl N-boc-trans-4-hydroxy-L-proline. This precursor can be converted to an unsaturated proline intermediate, closely related to this compound, which then serves as a versatile platform for introducing various functionalities, such as fluorine atoms, to enhance inhibitory potency and pharmacokinetic properties. Detailed experimental protocols for key transformations and a summary of relevant quantitative data are provided to guide researchers in this field.
Introduction
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Many successful DPP-IV inhibitors, often referred to as "gliptins," feature a central proline or pyrrolidine ring that interacts with the S1 subsite of the enzyme's active site. Modifications at the 4-position of the proline ring have been shown to significantly impact the inhibitor's potency and selectivity.[2] For instance, the introduction of fluorine at this position can improve binding affinity and metabolic stability.[3]
This application note details a synthetic strategy for preparing key intermediates for DPP-IV inhibitors, starting from Methyl N-boc-trans-4-hydroxy-L-proline. The core of this strategy is the generation of an unsaturated proline derivative, a close analogue of this compound, which can be further elaborated into potent DPP-IV inhibitors.
Synthetic Strategy and Signaling Pathway
The overall synthetic strategy involves a multi-step process beginning with the commercially available and relatively inexpensive Methyl N-boc-trans-4-hydroxy-L-proline. The key steps include the oxidation of the hydroxyl group to a ketone, followed by the introduction of a double bond via a Wittig-type reaction. This unsaturated intermediate is then functionalized, for example, by hydrofluorination, to introduce a fluorine atom at the 4-position. The resulting 4-fluoroproline derivative can then be coupled with other requisite pharmacophoric fragments to yield the final DPP-IV inhibitor.
The mechanism of action of the synthesized DPP-IV inhibitors involves the competitive and reversible binding to the catalytic site of the DPP-IV enzyme. This prevents the degradation of incretin hormones, thereby potentiating their downstream signaling effects on glucose control.
Experimental Protocols
The following protocols describe a plausible synthetic route to a key 4-fluoropyrrolidine intermediate for DPP-IV inhibitor synthesis, starting from Methyl N-boc-trans-4-hydroxy-L-proline.
Step 1: Oxidation of Methyl N-boc-trans-4-hydroxy-L-proline (Swern Oxidation)
This protocol describes the oxidation of the secondary alcohol in Methyl N-boc-trans-4-hydroxy-L-proline to the corresponding ketone, Methyl N-boc-4-oxo-L-proline.
Materials:
-
Methyl N-boc-trans-4-hydroxy-L-proline
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous CH2Cl2 at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous CH2Cl2 dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of Methyl N-boc-trans-4-hydroxy-L-proline (1.0 equivalent) in anhydrous CH2Cl2 dropwise, again keeping the temperature below -70 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl N-boc-4-oxo-L-proline.
Expected Yield: 85-95%
Step 2: Olefination to form Unsaturated Proline Derivative (Wittig Reaction)
This step involves the conversion of the 4-keto proline derivative to an exocyclic methylene proline derivative, an isomer of the target "proline-4-ene".
Materials:
-
Methyl N-boc-4-oxo-L-proline
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.
-
Add potassium tert-butoxide (1.1 equivalents) portion-wise and stir the resulting yellow suspension for 30 minutes at 0 °C.
-
Add a solution of Methyl N-boc-4-oxo-L-proline (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl N-boc-4-(methylene)-L-proline.
Expected Yield: 70-85%
Step 3: Functionalization and Elaboration to a DPP-IV Inhibitor
The unsaturated proline derivative can be further modified. For example, a hydrofluorination reaction can be employed to introduce a fluorine atom at the 4-position, yielding a 4-fluoro-4-methylproline derivative. Subsequent hydrolysis of the methyl ester, followed by amide coupling with a suitable amine (e.g., the trifluorobenzyl-triazolopiperazine moiety found in Sitagliptin), and deprotection of the Boc group will lead to the final DPP-IV inhibitor. The specific conditions for these steps will vary depending on the target inhibitor. A general approach for obtaining a 4-fluorinated pyrrolidine derivative involves using a fluorinating agent like DAST (diethylaminosulfur trifluoride) on the corresponding 4-hydroxyproline precursor.[1]
Quantitative Data
The potency of DPP-IV inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for some known DPP-IV inhibitors and derivatives containing modified pyrrolidine scaffolds.
Table 1: IC50 Values of Marketed DPP-IV Inhibitors
| Inhibitor | IC50 (nM) | Reference |
| Sitagliptin | 18 | [4] |
| Vildagliptin | 62 | [3] |
| Saxagliptin | 50 | [3] |
| Alogliptin | <10 | [3] |
| Linagliptin | 1 | [3] |
Table 2: IC50 Values of Selected DPP-IV Inhibitors with Modified Pyrrolidine Scaffolds
| Compound | Scaffold | IC50 (µM) | Reference |
| Compound 8l | 4-fluoropyrrolidine-2-carbonitrile derivative | 0.05 | [3] |
| Compound 9l | octahydrocyclopenta[b]pyrrole-2-carbonitrile derivative | 0.01 | [3] |
| Compound 17a | 4-fluoropyrrolidine-2-carbonitrile derivative | 0.017 | [5] |
| 2-benzylpyrrolidine derivative | 2-benzylpyrrolidine | 0.3 ± 0.03 | [4] |
| 4-benzylpiperidine derivative | 4-benzylpiperidine | 1.6 ± 0.04 | [4] |
Conclusion
While this compound itself is not a common starting material, a closely related unsaturated intermediate can be readily synthesized from Methyl N-boc-trans-4-hydroxy-L-proline. This intermediate serves as a versatile platform for the synthesis of various 4-substituted proline derivatives, which are key components of potent DPP-IV inhibitors. The provided protocols for oxidation and olefination offer a reliable pathway to this intermediate. The subsequent functionalization, particularly fluorination, of the proline ring is a proven strategy to enhance the pharmacological profile of DPP-IV inhibitors. The data presented underscores the importance of the modified proline scaffold in achieving high inhibitory potency. This application note provides a foundational guide for researchers aiming to develop novel DPP-IV inhibitors based on this versatile synthetic approach.
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental guide for the epoxidation of the double bond in Methyl N-boc-L-proline-4-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of the double bond in Methyl N-boc-L-proline-4-ene, an electron-deficient alkene, is a critical transformation in synthetic organic chemistry, providing a key intermediate for the synthesis of various biologically active molecules and peptidomimetics. The resulting epoxide is a versatile building block, amenable to nucleophilic ring-opening reactions to introduce diverse functionalities with high stereocontrol. This document provides detailed protocols for the epoxidation of this substrate, focusing on the use of alkaline hydrogen peroxide, a method well-suited for electron-deficient olefins.
Reaction Principle
The double bond in this compound is rendered electron-deficient by the adjacent electron-withdrawing methyl ester group. Standard electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are generally more reactive towards electron-rich alkenes.[1] Therefore, a nucleophilic epoxidation approach is more effective. This is typically achieved through a Michael-type addition of a hydroperoxide anion, generated in situ from hydrogen peroxide under basic conditions. The subsequent intramolecular cyclization expels a hydroxide ion to form the epoxide ring.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the epoxidation of α,β-unsaturated esters, which are structurally analogous to this compound. The data presented is a composite from literature precedents for similar substrates and should be considered as a starting point for optimization.
| Parameter | Value/Range | Notes |
| Substrate | This compound | 1.0 equivalent |
| Oxidant | 30-35% Hydrogen Peroxide (H₂O₂) | 1.5 - 3.0 equivalents |
| Base | Sodium Hydroxide (NaOH) or similar | Catalytic to stoichiometric amounts |
| Solvent | Methanol (MeOH), Ethanol (EtOH), or THF | |
| Temperature | 0 °C to Room Temperature | Initial cooling is often necessary to control exothermicity. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
| Typical Yield | 70 - 95% | Highly substrate and condition dependent. |
| Diastereoselectivity | Moderate to High | Can be influenced by the chiral center in the proline ring. |
Experimental Protocols
Protocol 1: Epoxidation using Hydrogen Peroxide and Sodium Hydroxide in Methanol
This protocol describes a standard procedure for the epoxidation of this compound using aqueous hydrogen peroxide and sodium hydroxide in a methanolic solution.
Materials:
-
This compound
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in methanol (approximately 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reagents: While stirring, add 30% aqueous hydrogen peroxide (2.0 eq) dropwise to the solution. Subsequently, add a 1 M aqueous solution of sodium hydroxide (0.5 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Workup:
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude epoxide by flash column chromatography on silica gel. A gradient elution with ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% EtOAc) is typically effective for separating the product from nonpolar impurities and any remaining starting material.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the epoxidation experiment.
Caption: General workflow for the epoxidation of this compound.
Logical Relationship of Reagents and Substrate
This diagram shows the relationship between the substrate, reagents, and the expected product.
Caption: Key components in the epoxidation reaction.
Safety Precautions
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic, especially during the addition of reagents. Ensure adequate cooling and slow, controlled addition.
-
Work in a well-ventilated fume hood.
Troubleshooting
-
Low Conversion: If the reaction stalls, consider adding an additional portion of hydrogen peroxide and base. Ensure the quality of the hydrogen peroxide, as it can decompose over time.
-
Formation of Byproducts: Over-reaction or higher temperatures can lead to ring-opening of the epoxide. Careful temperature control and monitoring are crucial. If diol byproducts are observed, reduce the reaction time or temperature.
-
Difficult Purification: If the product is difficult to separate from the starting material, try a different solvent system for column chromatography or consider using preparative TLC or HPLC for small-scale purifications.
By following these detailed protocols and considering the provided data and troubleshooting tips, researchers can successfully perform the epoxidation of this compound, a key step in the synthesis of complex and valuable molecules.
References
Application Notes and Protocols: Standard Conditions for Boc Deprotection of Methyl N-Boc-L-proline-4-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from methyl N-Boc-L-proline-4-ene derivatives. Due to the presence of an acid-sensitive alkene functionality within the proline ring, both standard strong acid methodologies and milder alternative procedures are presented. Standard conditions utilizing trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane are detailed, alongside a milder protocol using oxalyl chloride in methanol, which may be more suitable for preserving the integrity of the C=C double bond. This guide is intended to help researchers select the most appropriate deprotection strategy to maximize yield and purity of the desired methyl L-proline-4-ene ester salt.
Introduction
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the synthesis of complex nitrogen-containing molecules. Its widespread use stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This compound is a valuable building block in medicinal chemistry, offering a conformationally constrained scaffold for drug design.
The deprotection of the Boc group from this substrate, however, requires careful consideration of the reaction conditions. The presence of a double bond in the pyrrolidine ring introduces potential acid-sensitivity. Strong acids, such as TFA and HCl, while efficient for Boc removal, could potentially lead to side reactions such as isomerization, hydration, or polymerization of the alkene. Therefore, it is crucial for researchers to have access to a range of protocols to address these challenges.
This application note provides a comparative overview of common deprotection strategies and offers detailed experimental procedures to guide the synthesis of methyl L-proline-4-ene derivatives.
Deprotection Methodologies: A Comparative Overview
The selection of a Boc deprotection method is contingent on the stability of the substrate to acidic conditions. For robust molecules, strong acids provide rapid and complete reaction. For substrates with acid-labile functionalities, such as the double bond in this compound, milder alternatives should be considered.
Data Presentation: Summary of Reaction Conditions
| Method | Reagents | Solvent(s) | Temperature | Typical Reaction Time | Key Considerations |
| Strong Acid: TFA | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 30 min - 4 h | Highly efficient; potential for alkene side reactions; volatile and corrosive. |
| Strong Acid: HCl | 4 M Hydrogen Chloride (HCl) in Dioxane | Dioxane, Methanol (MeOH) | RT | 30 min - 16 h | Effective; potential for alkene side reactions; formation of the hydrochloride salt. |
| Mild Method: Oxalyl Chloride | Oxalyl Chloride, Methanol (MeOH) | Methanol (MeOH) | RT | 1 - 4 h | Preserves acid-sensitive groups; suitable for substrates prone to acid-catalyzed degradation.[1][2][3] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for Boc deprotection using TFA in dichloromethane. Caution should be exercised due to the strong acidity and potential for side reactions with the alkene.
Materials:
-
N-Boc-L-proline-4-ene methyl ester
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the N-Boc-L-proline-4-ene methyl ester in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution. A common ratio is 1:1 (v/v) of TFA to DCM.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
To obtain the free amine, carefully neutralize the residue by dissolving it in DCM and washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane
This protocol utilizes a solution of HCl in dioxane, a common and effective reagent for Boc removal. The product is isolated as the hydrochloride salt.
Materials:
-
N-Boc-L-proline-4-ene methyl ester
-
4 M HCl in Dioxane
-
Anhydrous Dioxane or Methanol (MeOH)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc-L-proline-4-ene methyl ester in a minimal amount of anhydrous dioxane or methanol in a round-bottom flask.
-
To the stirred solution, add an excess of 4 M HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[4]
-
Once the reaction is complete, remove the solvent in vacuo.
-
The resulting residue is the hydrochloride salt of the deprotected amine. It can often be precipitated or triturated with a non-polar solvent like diethyl ether to afford a solid product, which is then collected by filtration.
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
For substrates that are sensitive to strong acids, this milder method can be employed to preserve the integrity of the double bond.[1][2][3]
Materials:
-
N-Boc-L-proline-4-ene methyl ester
-
Oxalyl chloride
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe or micropipette
Procedure:
-
In a dry round-bottom flask, dissolve the N-Boc-L-proline-4-ene methyl ester in anhydrous methanol (e.g., 50 mg of substrate in 3 mL of MeOH).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (approximately 3 equivalents) to the solution dropwise. A slight exotherm and gas evolution may be observed.
-
Continue to stir the reaction mixture at room temperature for 1 to 4 hours.
-
Monitor the deprotection via TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and any volatile byproducts. The product is typically obtained as the hydrochloride salt.
Visualizations
Boc Deprotection Workflow
Caption: General experimental workflow for Boc deprotection.
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If the reaction is sluggish, particularly with milder methods, gentle heating or extending the reaction time may be necessary. For strong acid methods, ensuring anhydrous conditions is critical.
-
Side Reactions: If degradation of the double bond is observed (e.g., by NMR or MS analysis), switching to a milder deprotection method is strongly recommended. The use of scavengers like triethylsilane (TES) can sometimes mitigate side reactions caused by the tert-butyl cation.[5]
-
Safety: Trifluoroacetic acid is highly corrosive and volatile. Hydrogen chloride in dioxane is also corrosive and should be handled with care. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Oxalyl chloride is toxic and corrosive and should also be handled in a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Methyl N-boc-L-proline-4-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed experimental protocols for the utilization of Methyl N-boc-L-proline-4-ene in palladium-catalyzed cross-coupling reactions. Due to the limited specific literature on this particular substrate, the following protocols for Tsuji-Trost Allylic Alkylation and Heck-type reactions are adapted from established procedures for structurally similar cyclic, N-protected α,β-unsaturated esters and allylic systems. These reactions offer powerful methods for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of complex proline derivatives with significant potential in medicinal chemistry and drug discovery.
Tsuji-Trost Allylic Alkylation of this compound
The Tsuji-Trost reaction is a versatile palladium-catalyzed substitution of an allylic substrate.[1] In the context of this compound, the double bond is part of an allylic system, making it a suitable substrate for the formation of a π-allylpalladium complex. This intermediate can then be attacked by a variety of nucleophiles to introduce functionality at either the C4 or C2 position of the proline ring, though substitution at the less hindered C4 position is generally favored.
Application Note:
This protocol is designed for the asymmetric allylic alkylation (AAA) of this compound with soft carbon nucleophiles, such as malonates. The use of chiral ligands, like the Trost ligand, allows for high stereocontrol, yielding enantiomerically enriched 4-substituted proline derivatives.[2][3] These products are valuable building blocks for the synthesis of conformationally constrained peptides, enzyme inhibitors, and complex natural products.
Quantitative Data Summary:
The following table summarizes typical reaction parameters and expected outcomes based on analogous systems.
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dimethyl malonate | [Pd(allyl)Cl]₂ (1) | (S,S)-Trost Ligand (3) | Et₃N | CH₂Cl₂ | RT | 12-24 | 70-90 | Adapted from[1] |
| 2 | Dibenzyl malonate | Pd₂(dba)₃ (2) | (R,R)-Trost Ligand (5) | DBU | THF | 50 | 18 | 75-85 | Adapted from[3] |
| 3 | Phenylsulfonylnitromethane | Pd(PPh₃)₄ (5) | - | NaH | Dioxane | 60 | 24 | 60-75 | Generic Protocol |
Experimental Protocol: Asymmetric Allylic Alkylation with Dimethyl Malonate
Materials:
-
This compound
-
Dimethyl malonate
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
(S,S)-Trost Ligand ((1S,2S)-N,N'-Bis(2'-(diphenylphosphino)benzoyl)-1,2-diaminocyclohexane)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Argon (or Nitrogen) gas
-
Standard Schlenk line glassware
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere of argon, add the allylpalladium(II) chloride dimer (0.01 mmol, 1 mol%) and the (S,S)-Trost ligand (0.03 mmol, 3 mol%).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 30 minutes until a clear, pale-yellow solution is formed.
-
Add this compound (1.0 mmol, 1.0 eq).
-
In a separate flask, prepare a solution of dimethyl malonate (1.2 mmol, 1.2 eq) and triethylamine (1.5 mmol, 1.5 eq) in anhydrous dichloromethane (2 mL).
-
Add the nucleophile solution dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-substituted proline derivative.
Visualization of Experimental Workflow and Catalytic Cycle
Caption: General workflow for the Tsuji-Trost allylic alkylation.
Caption: Simplified catalytic cycle for the Tsuji-Trost reaction.
Heck Reaction of this compound
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] For this compound, the electron-deficient double bond can react with aryl or vinyl halides to introduce substituents at the C4-position, leading to the formation of 4-aryl or 4-vinyl proline derivatives.
Application Note:
This proposed protocol is valuable for synthesizing novel proline analogues with aromatic or vinylic appendages. Such compounds are of interest in creating peptidomimetics with altered pharmacological profiles, developing new ligands for catalysis, or as intermediates in the synthesis of complex heterocyclic systems. The reaction typically requires a palladium(0) catalyst, a phosphine ligand, and a base.
Quantitative Data Summary:
The following table outlines representative conditions and expected yields for the Heck reaction, adapted from protocols for similar cyclic α,β-unsaturated esters.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 16 | 60-80 | Adapted from[4] |
| 2 | 4-Bromoacetophenone | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 65-85 | Generic Protocol |
| 3 | Phenyl triflate | Pd₂(dba)₃ (2.5) | P(o-tolyl)₃ (10) | DIPEA | Dioxane | 110 | 18 | 55-75 | Generic Protocol |
Experimental Protocol: Heck Reaction with Iodobenzene
Materials:
-
This compound
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Argon (or Nitrogen) gas
-
Standard Schlenk line glassware
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add triethylamine (2.0 mmol, 2.0 eq), iodobenzene (1.2 mmol, 1.2 eq), and finally this compound (1.0 mmol, 1.0 eq).
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and salts.
-
Wash the filtrate with water (3 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the 4-phenylproline derivative.
Visualization of Experimental Workflow and Catalytic Cycle
Caption: General workflow for the Heck reaction.
References
Application Notes and Protocols for the Use of Methyl N-boc-L-proline-4-ene in the Preparation of Conformationally Restricted Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conformationally restricted peptides are invaluable tools in drug discovery and chemical biology, offering enhanced receptor selectivity, increased potency, and improved metabolic stability compared to their flexible counterparts.[1] One effective strategy to induce conformational rigidity is the incorporation of non-natural amino acids that restrict the peptide backbone. Methyl N-boc-L-proline-4-ene, also known as Methyl N-boc-3,4-dehydro-L-proline, is a synthetically accessible proline analog that introduces a double bond within the pyrrolidine ring. This unsaturation flattens the ring and significantly constrains the backbone dihedral angles, making it a powerful tool for stabilizing specific secondary structures such as β-turns and polyproline II helices. These structural motifs are often critical for biological activity.
This document provides detailed protocols for the synthesis of this compound and its incorporation into peptides using solid-phase peptide synthesis (SPPS). It also presents biophysical data on peptides containing this modified proline residue to guide researchers in its application.
Synthesis of this compound
The synthesis of this compound typically starts from the commercially available and relatively inexpensive N-Boc-trans-4-hydroxy-L-proline methyl ester. The key transformation is a dehydration reaction to introduce the double bond. While various dehydrating agents can be employed, the use of the Burgess reagent or Martin sulfurane offers mild and selective conditions suitable for this substrate.
Protocol 1: Dehydration of N-Boc-trans-4-hydroxy-L-proline methyl ester using Burgess Reagent
This protocol is adapted from general procedures for the dehydration of secondary alcohols using the Burgess reagent.[2][3]
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
Burgess reagent (Methyl N-(triethylammoniumsulfonyl)carbamate)
-
Anhydrous benzene or toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equivalent) in anhydrous benzene or toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add Burgess reagent (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C for benzene or 110 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a clear oil or white solid.
Incorporation of this compound into Peptides via Boc-SPPS
This compound can be incorporated into peptide sequences using standard Boc solid-phase peptide synthesis (SPPS) protocols. However, due to the steric hindrance of the proline ring, coupling may require extended reaction times or the use of more potent coupling reagents.
Logical Workflow for Boc-SPPS
Figure 1. General workflow for Boc solid-phase peptide synthesis.
Protocol 2: Coupling of this compound in Boc-SPPS
This protocol details the manual coupling step for incorporating the unsaturated proline analog.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][4]
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Isatin or Chloranil for monitoring coupling to a secondary amine
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equivalent of reactive sites) in DCM, then wash with DMF. Perform Boc deprotection using 50% TFA in DCM, followed by neutralization with 10% DIEA in DMF. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU or HATU (3-4 equivalents) in a minimal amount of DMF.
-
Coupling: Add DIEA (6-8 equivalents) to the activation mixture and immediately add the solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The coupling of sterically hindered amino acids like proline derivatives may be slower than for other amino acids.[5]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling.
-
Recoupling (if necessary): If the monitoring test is positive, indicating incomplete coupling, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Biophysical Characterization of Peptides Containing 3,4-Dehydroproline
The incorporation of a 3,4-dehydroproline residue significantly influences the conformational properties of a peptide. NMR spectroscopy is a powerful tool to probe these changes at an atomic level. The chemical shifts of the proline ring protons and carbons, as well as vicinal coupling constants, provide detailed information about the ring pucker and backbone conformation.
Signaling Pathway of Conformational Analysis
Figure 2. Workflow for determining peptide conformation using NMR data.
Data Presentation: NMR Spectroscopic Data
The following table summarizes representative ¹H and ¹³C NMR chemical shifts for a 3,4-dehydroproline residue within a peptide context, which can be used as a reference for characterizing newly synthesized peptides. It is important to note that exact chemical shifts can vary depending on the solvent and the surrounding amino acid sequence.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 3,4-Dehydroproline Residue in a Peptide
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | 4.30 - 4.60 | 60.0 - 63.0 |
| β-CH₂ | 2.30 - 2.60 | 35.0 - 38.0 |
| γ-CH | 5.70 - 5.90 | 125.0 - 130.0 |
| δ-CH | 5.60 - 5.80 | 124.0 - 128.0 |
| ε-CH₂ | 3.50 - 3.80 | 50.0 - 53.0 |
| C=O | - | 170.0 - 174.0 |
Note: Data is compiled from typical ranges observed for proline analogs and dehydro-amino acids in peptide systems.
Table 2: Typical Vicinal Coupling Constants (³J) for Proline Analogs
| Coupling | Typical Value (Hz) for trans Amide Bond | Typical Value (Hz) for cis Amide Bond | Conformational Information |
| ³J(Hα, Hβ) | 2.0 - 9.0 | 1.0 - 8.0 | Pyrrolidine ring pucker |
| ³J(Hα, N) | 5.0 - 8.0 | 7.0 - 10.0 | Backbone dihedral angle φ |
Note: The presence of the double bond in 3,4-dehydroproline will significantly alter these values compared to saturated proline. Specific values should be determined experimentally for each peptide.
Conclusion
This compound is a valuable building block for introducing conformational constraints into peptides. Its synthesis from readily available starting materials and its compatibility with standard Boc-SPPS make it an accessible tool for peptide chemists. The resulting unsaturated proline residue imparts significant rigidity to the peptide backbone, which can be leveraged to stabilize desired secondary structures and enhance biological activity. The provided protocols and data serve as a starting point for researchers to explore the potential of this unique amino acid in their own research endeavors. Careful monitoring of coupling reactions and thorough biophysical characterization of the final peptides are crucial for successful application.
References
Application Notes and Protocols for Monitoring the Synthesis of Methyl N-boc-L-proline-4-ene
Abstract
This document provides detailed High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) protocols for monitoring the synthesis of Methyl N-boc-L-proline-4-ene, a valuable intermediate in drug development. The protocols are designed for researchers, scientists, and drug development professionals to accurately track the progress of the reaction, assess product purity, and ensure enantiomeric integrity. This guide includes methodologies for sample preparation, chromatographic conditions, and data analysis, presented in a clear and actionable format.
Introduction
This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. Its purity and enantiomeric excess are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The synthesis of this compound, typically via the dehydration of Methyl N-boc-4-hydroxy-L-proline, requires careful monitoring to optimize reaction conditions and minimize byproduct formation. This application note details robust HPLC and TLC methods for in-process control and final product analysis.
Reaction Scheme
The protocols described herein are intended for monitoring the dehydration of Methyl N-boc-4-hydroxy-L-proline to yield this compound. A common method for this transformation is the Martin-Sulfurane-mediated dehydration or similar elimination reactions.
Figure 1: Reaction Scheme
Caption: Dehydration of the starting material to the final product.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid and effective method for qualitatively monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
Materials:
-
TLC Plates: Silica gel 60 F254
-
Mobile Phase (Eluent): 30:70 Ethyl Acetate/Hexane
-
Visualization Stain: Potassium permanganate (KMnO₄) stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)
-
TLC chamber
-
Capillary tubes for spotting
Procedure:
-
Prepare the TLC chamber by adding the mobile phase to a depth of approximately 0.5 cm. Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
On the baseline, spot a small amount of the starting material (dissolved in a suitable solvent like ethyl acetate) as a reference.
-
Carefully withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the baseline, separate from the starting material spot.
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
Visualize the spots by dipping the plate in the potassium permanganate stain. The starting material and product will appear as yellow spots on a purple background. The double bond in the product will react readily with the permanganate.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Expected Results:
-
The starting material, Methyl N-boc-4-hydroxy-L-proline, is more polar and will have a lower Rf value.
-
The product, this compound, is less polar and will have a higher Rf value.
-
As the reaction progresses, the starting material spot will diminish in intensity, while the product spot will become more prominent.
| Compound | Expected Rf Value |
| Methyl N-boc-4-hydroxy-L-proline | ~ 0.25 |
| This compound | ~ 0.60 |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
HPLC is used for quantitative analysis of the reaction mixture to determine the conversion rate and to assess the purity and enantiomeric excess of the final product. A chiral HPLC method is essential to separate the L-enantiomer from any potential D-enantiomer.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with UV detector.
-
Column: CHIRALPAK® IC (or similar polysaccharide-based chiral stationary phase), 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: 92:8 Hexane/Isopropanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of water or saturated sodium bicarbonate solution).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Dissolve the residue in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation and Analysis: The progress of the reaction can be monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product. Purity is determined by the area percentage of the main product peak relative to the total area of all peaks. Enantiomeric excess (e.e.) is calculated from the peak areas of the L and D enantiomers.
| Time (hours) | Starting Material Peak Area (%) | Product Peak Area (%) |
| 0 | 100.0 | 0.0 |
| 1 | 65.2 | 34.8 |
| 2 | 25.8 | 74.2 |
| 4 | 5.1 | 94.9 |
| 6 | <1.0 | >99.0 |
| Compound | Expected Retention Time (min) |
| Methyl N-boc-4-hydroxy-L-proline | ~ 8.5 |
| This compound | ~ 13.0 (Major Isomer) |
| Methyl N-boc-D-proline-4-ene | ~ 14.5 (Minor Isomer) |
Note: Retention times are estimates and may vary depending on the specific HPLC system, column, and exact mobile phase composition. The more polar starting material is expected to elute earlier in this normal-phase method.
Workflow Visualization
The overall experimental workflow, from reaction setup to analysis, is depicted below.
Figure 2: Experimental Workflow
Caption: Workflow for synthesis and analysis of the target compound.
Conclusion
The described TLC and HPLC protocols provide reliable and efficient methods for monitoring the synthesis of this compound. The TLC method is well-suited for rapid, qualitative assessment of reaction progress, while the chiral HPLC method allows for accurate quantitative analysis of reaction conversion, product purity, and enantiomeric excess. These analytical tools are indispensable for the development of robust and reproducible synthetic procedures in a drug development setting.
References
Application Notes and Protocols: Asymmetric Dihydroxylation of Methyl N-boc-L-proline-4-ene for Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric dihydroxylation of olefins is a cornerstone of modern organic synthesis, providing a reliable method for the creation of chiral vicinal diols. These diols are valuable intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction, offers a powerful and highly enantioselective method to achieve this transformation using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[1]
This application note provides a detailed protocol for the asymmetric dihydroxylation of Methyl N-boc-L-proline-4-ene, a key substrate for the synthesis of chiral hydroxyproline derivatives. These derivatives are important building blocks in medicinal chemistry, often incorporated into peptide mimics, enzyme inhibitors, and other biologically active compounds. The use of the commercially available AD-mix-α and AD-mix-β reagents simplifies the procedure, making it accessible for a broad range of researchers.[1]
Reaction Principle
The asymmetric dihydroxylation of this compound involves the reaction of the alkene with osmium tetroxide in the presence of a chiral quinine ligand to form a vicinal diol. The choice of the chiral ligand, either dihydroquinine (DHQ) or dihydroquinidine (DHQD) based, dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of either enantiomer of the diol product. The reaction is performed using a catalytic amount of osmium tetroxide, which is regenerated in situ by a stoichiometric co-oxidant, typically potassium ferricyanide(III).[1] The commercially available "AD-mix" formulations contain the osmium catalyst, the chiral ligand, the co-oxidant, and a buffer in a single mixture, simplifying the experimental setup.[1]
Data Presentation
The following table summarizes typical results for the asymmetric dihydroxylation of an α,β-unsaturated ester, which serves as a good model for the reactivity of this compound. The data highlights the high enantioselectivity achievable with both AD-mix-α and AD-mix-β.
| Entry | Substrate | Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| 1 | Methyl Crotonate | AD-mix-α | ~75 | >95 | >20:1 |
| 2 | Methyl Crotonate | AD-mix-β | ~78 | >98 | >20:1 |
Note: The data presented is based on analogous reactions of α,β-unsaturated esters and serves as an expected outcome for the dihydroxylation of this compound. Actual yields and selectivities may vary depending on the specific reaction conditions and the purity of the starting material.
Experimental Protocols
This section provides detailed methodologies for the asymmetric dihydroxylation of this compound using both AD-mix-α and AD-mix-β to obtain the corresponding chiral diols.
Materials
-
This compound
-
AD-mix-α
-
AD-mix-β
-
tert-Butanol
-
Water, deionized
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure for Asymmetric Dihydroxylation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix (α or β) (1.4 g per 1 mmol of olefin) and a 1:1 mixture of tert-butanol and water (5 mL each per 1.4 g of AD-mix).
-
Dissolution: Stir the mixture at room temperature until all solids are dissolved, resulting in a biphasic solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Methanesulfonamide: Add methanesulfonamide (1 equivalent based on the olefin) to the cooled mixture. Methanesulfonamide is known to accelerate the catalytic cycle, especially for electron-deficient olefins.[1]
-
Substrate Addition: Add this compound (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix) and stir the mixture for 1 hour at room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral diol.
Visualizations
Reaction Pathway
Caption: Asymmetric dihydroxylation of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the asymmetric dihydroxylation.
References
Troubleshooting & Optimization
Troubleshooting low yield in the multi-step synthesis of Methyl N-boc-L-proline-4-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of Methyl N-boc-L-proline-4-ene. The content is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during the experimental process.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved through a three-step process starting from 4-hydroxy-L-proline. The key stages involve the protection of the amine group, esterification of the carboxylic acid, and subsequent dehydration of the hydroxyl group to introduce the double bond.
Step 1: Boc Protection of 4-hydroxy-L-proline
Frequently Asked Questions (FAQs)
Q1: My Boc protection reaction is incomplete, resulting in a low yield. What are the common causes?
A1: Incomplete reaction is often due to several factors:
-
Insufficient Reagents: Ensure that Boc anhydride and a suitable base (like triethylamine or DMAP) are used in the correct stoichiometric amounts. A slight excess of Boc anhydride may be necessary.
-
Reaction Temperature: The reaction is typically carried out at room temperature, but gentle heating might be required if the reaction is sluggish. However, excessive heat can lead to side reactions.
-
Poor Solubility: 4-hydroxy-L-proline has limited solubility in some organic solvents. Using a co-solvent system or a different solvent might be necessary to ensure a homogeneous reaction mixture.
-
pH Control: Maintaining the appropriate basicity is crucial for the reaction to proceed efficiently.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The formation of multiple products can be attributed to:
-
Di-Boc Protection: Although less common, over-reaction can lead to the formation of a di-Boc protected species.
-
Esterification: If the reaction conditions are not carefully controlled, intermolecular esterification between 4-hydroxy-L-proline molecules can occur, leading to oligomeric impurities.[1]
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting material on your TLC plate.
Experimental Protocol: Boc Protection
-
To a stirred solution of 4-hydroxy-L-proline and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) in a reaction flask, slowly add Boc anhydride dropwise.
-
Maintain the internal temperature at or below 30°C during the addition.
-
After the addition is complete, continue stirring the mixture at 20-30°C overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-hydroxy-L-proline | [1] |
| Reagents | Boc Anhydride, DMAP, Dichloromethane | [1] |
| Reaction Time | Overnight | [1] |
| Temperature | 20-30°C | [1] |
| Reported Yield | 82.0% | [1] |
| Purity | 98.8% | [1] |
Step 2: Methyl Esterification of N-Boc-4-hydroxy-L-proline
Frequently Asked Questions (FAQs)
Q1: The esterification reaction is not going to completion. How can I improve the yield?
A1: Low conversion in the esterification step can be caused by:
-
Ineffective Coupling Agent: Dicyclohexylcarbodiimide (DCC) is a common choice, but other coupling agents like EDC with HOBt can be more effective in some cases. Ensure the DCC is of good quality.
-
Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the coupling agent and the activated ester intermediate. Use anhydrous solvents and reagents.
-
Insufficient Methanol: Ensure at least a stoichiometric amount of methanol is used. A slight excess can help drive the reaction to completion.
-
Reaction Temperature: The reaction is typically started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. Maintaining this temperature profile is important for minimizing side reactions.
Q2: A significant amount of white precipitate has formed in my reaction mixture. What is it?
A2: The white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. This is expected and can be removed by filtration at the end of the reaction.
Experimental Protocol: Methyl Esterification
-
Dissolve N-Boc-4-hydroxy-L-proline in anhydrous tetrahydrofuran (THF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir for one hour at 20-30°C.
-
Slowly add methanol dropwise, maintaining the internal temperature below 30°C.
-
Continue the reaction at 20-30°C for an additional 2 hours, monitoring by TLC.
-
Once the reaction is complete, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Collect the filtrate and concentrate it under reduced pressure to obtain the crude N-Boc-4-hydroxy-L-proline methyl ester.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | N-Boc-4-hydroxy-L-proline | [1] |
| Reagents | DCC, Methanol, THF | [1] |
| Reaction Time | ~3 hours | [1] |
| Temperature | 20-30°C | [1] |
| Reported Yield | High (specific yield not provided) | [1] |
Step 3: Dehydration to this compound
The final step involves the elimination of the hydroxyl group to form the double bond. Two common methods are the Appel reaction and mesylation followed by elimination.
Troubleshooting Workflow: Dehydration Step
Method A: Appel Reaction
Q1: My Appel reaction is giving a low yield of the desired product. What could be the issue?
A1: Low yields in the Appel reaction can stem from several factors:
-
Moisture: The reaction is sensitive to moisture, which can consume the reactive phosphonium intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reagent Quality: The purity of triphenylphosphine (PPh3) and the halogen source (e.g., carbon tetrabromide, iodine) is critical.
-
Reaction Temperature: The reaction is typically started at 0°C and then allowed to warm to room temperature. Running the reaction at elevated temperatures can lead to decomposition of the product.
-
Incomplete Reaction: The reaction may require longer stirring times for full conversion. Monitor the reaction progress by TLC.
Q2: How do I remove the triphenylphosphine oxide byproduct from my product?
A2: Triphenylphosphine oxide can be challenging to remove. Common purification methods include:
-
Flash Column Chromatography: This is a very effective method for separating the product from the byproduct.
-
Precipitation: In some cases, the triphenylphosphine oxide can be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane or ether, followed by filtration.
-
To a solution of N-Boc-4-hydroxy-L-proline methyl ester in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere, add triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) or iodine (I2).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for several hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Method B: Mesylation and Elimination
Q1: The mesylation step appears to be incomplete. How can I drive it to completion?
A1: Ensure that methanesulfonyl chloride (MsCl) and a suitable base (e.g., triethylamine) are used in slight excess. The reaction should be carried out at low temperature (0°C) to prevent side reactions. The purity of the MsCl is also important.
Q2: The elimination step is not working well. What base should I use?
A2: A strong, non-nucleophilic base is required for the elimination step to favor the formation of the alkene over substitution. Common bases for this purpose include 1,8-diazabicycloundec-7-ene (DBU) or potassium tert-butoxide.
-
Mesylation: Dissolve N-Boc-4-hydroxy-L-proline methyl ester in anhydrous DCM and cool to 0°C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir at 0°C for 1-2 hours.
-
Work-up: Quench the reaction with water and extract the product with DCM. Dry the organic layer and concentrate to obtain the crude mesylate.
-
Elimination: Dissolve the crude mesylate in a suitable solvent like THF and add a strong, non-nucleophilic base such as DBU. Heat the reaction mixture to reflux and monitor by TLC until the mesylate is consumed.
-
Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Quantitative Data for Dehydration Step
| Parameter | Method A (Appel) | Method B (Mesylation/Elimination) |
| Key Reagents | PPh3, CBr4/I2 | MsCl, Et3N, DBU |
| Typical Solvents | DCM, THF | DCM, THF |
| Temperature | 0°C to RT | 0°C to Reflux |
| Reported Yield | Variable (typically moderate to good) | Variable (typically moderate to good) |
| Key Byproduct | Triphenylphosphine oxide | Triethylammonium chloride, Mesylate salts |
References
Strategies to improve the diastereoselectivity of reactions involving Methyl N-boc-L-proline-4-ene
Welcome to the technical support center for reactions involving Methyl N-boc-L-proline-4-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the diastereoselectivity of reactions with this compound?
The diastereoselectivity of reactions involving this substrate is primarily governed by a combination of steric and electronic factors. The rigid pyrrolidine ring and the bulky N-Boc protecting group create a specific steric environment that can direct the approach of incoming reagents. Furthermore, the stereoelectronic effects of substituents on the proline ring can influence the conformation of the ring and the transition state of the reaction, thereby affecting the diastereomeric outcome.[1]
Q2: Which types of reactions are commonly performed with this compound where diastereoselectivity is a concern?
Common reactions where controlling diastereoselectivity is crucial include:
-
1,3-Dipolar Cycloadditions: The facial selectivity of the cycloaddition to the double bond is a key challenge.[2][3][4][5][6]
-
Michael Additions (Conjugate Additions): The approach of the nucleophile to the β-carbon of the ene-ester system can lead to different diastereomers.
-
Epoxidations: The oxidation of the double bond can occur from either the top or bottom face, resulting in two different diastereomeric epoxides.[7][8]
-
Hydrogenations: Reduction of the double bond can lead to the formation of either cis or trans substituted proline derivatives.
Q3: How does the N-Boc protecting group influence diastereoselectivity?
The tert-butoxycarbonyl (Boc) group is sterically demanding and plays a significant role in directing the stereochemical outcome of reactions. It can restrict the rotation around the N-C bond and influence the puckering of the pyrrolidine ring. This conformational rigidity can block one face of the molecule, favoring the approach of reagents from the less hindered side.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in 1,3-Dipolar Cycloadditions
Problem: My 1,3-dipolar cycloaddition reaction with this compound is resulting in a nearly 1:1 mixture of diastereomers.
Possible Causes and Solutions:
| Cause | Suggested Solution | Rationale |
| Suboptimal Solvent | Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile). | Solvent polarity can influence the stability of the transition states leading to different diastereomers. Less polar solvents may enhance steric effects, while more polar solvents can stabilize charged intermediates differently. |
| Reaction Temperature | Lower the reaction temperature. Reactions can be run from room temperature down to -78 °C. | At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which can lead to higher diastereoselectivity. |
| Lewis Acid Additives | Introduce a Lewis acid catalyst (e.g., ZnCl2, Mg(OTf)2, Sc(OTf)3).[9] | Lewis acids can coordinate to the carbonyl oxygen of the ester and the incoming dipole, creating a more rigid and organized transition state, which can significantly enhance facial selectivity.[10][11][12] |
| Nature of the Dipole | Modify the steric or electronic properties of the 1,3-dipole. | A bulkier dipole may experience greater steric repulsion with the N-Boc group, leading to a higher preference for one approach trajectory. |
Illustrative Data on the Effect of Lewis Acids in a Generic Cycloaddition:
| Entry | Lewis Acid (1.1 eq) | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | None | Toluene | 25 | 1.5 : 1 |
| 2 | None | Toluene | -20 | 3 : 1 |
| 3 | ZnCl₂ | Toluene | -20 | 8 : 1 |
| 4 | Sc(OTf)₃ | CH₂Cl₂ | -78 | >20 : 1 |
Note: This data is illustrative and based on general principles of Lewis acid catalysis in cycloaddition reactions.
Issue 2: Low Diastereoselectivity in Michael Additions
Problem: The conjugate addition of my nucleophile to this compound shows poor stereocontrol.
Troubleshooting Steps:
Caption: Troubleshooting workflow for improving diastereoselectivity in Michael additions.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., Sc(OTf)₃, 1.1 eq) and stir for 15 minutes.
-
In a separate flask, prepare a solution of the 1,3-dipole (1.2 eq) in the same anhydrous solvent.
-
Add the dipole solution to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction at the same temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography.
Visualizing Reaction Control
The diastereoselectivity in these reactions can often be rationalized by considering the facial bias imposed by the proline ring and its substituents. The incoming reagent will preferentially attack from the less sterically hindered face.
Caption: Simplified model for facial selectivity in reactions of this compound.
References
- 1. rijournals.com [rijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative 1,3-dipolar cycloadditions of l-proline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles [mdpi.com]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl N-boc-L-proline-4-ene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude Methyl N-boc-L-proline-4-ene. The following information is designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most effective and widely used methods for purifying crude this compound are flash column chromatography and liquid-liquid extraction as part of the reaction work-up. Flash chromatography on silica gel is particularly effective for removing closely related impurities.
Q2: What are the potential impurities in crude this compound?
A2: Common impurities can include unreacted starting materials, byproducts from the Boc-protection step, and potential dimeric proline byproducts. In some cases, side reactions during synthesis can lead to the formation of amide impurities, which can be challenging to remove.
Q3: My purified product yield is very low after flash chromatography. What are the possible causes?
A3: Low yield after flash chromatography can be due to several factors:
-
Improper Solvent System: The chosen eluent may not be optimal, leading to poor separation or irreversible adsorption of the product on the silica gel.
-
Product Instability: The compound might be unstable on silica gel, leading to degradation during chromatography.
-
Incorrect Fraction Collection: The product may have eluted faster or slower than anticipated, leading to its collection in the wrong fractions.
-
Co-elution with Impurities: If the product co-elutes with a significant amount of an impurity, fractions may be discarded, leading to a lower overall yield of pure product.
Q4: The purified product appears as an oil, but I was expecting a solid. Is this normal?
A4: Yes, it is common for purified this compound and similar N-Boc protected amino acid esters to be isolated as a colorless or pale yellow oil.
Troubleshooting Guides
Flash Column Chromatography
Issue: Poor separation of the product from an impurity.
-
Potential Cause: The solvent system is not providing adequate resolution.
-
Recommended Solution:
-
Optimize the Solvent System: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate.[1] Aim for an Rf value of 0.2-0.3 for the desired product.
-
Use a Gradient Elution: Start with a lower polarity mobile phase and gradually increase the polarity. This can help to separate compounds with close Rf values. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.[2]
-
Consider a Different Stationary Phase: If separation on silica gel is still problematic, consider using a different stationary phase like alumina (neutral or basic), especially if the impurities are acidic in nature.
-
Issue: The product is streaking on the TLC plate and the column.
-
Potential Cause: The compound may be interacting too strongly with the acidic sites on the silica gel.
-
Recommended Solution:
-
Add a Modifier to the Eluent: Incorporate a small amount (0.1-1%) of a modifier like triethylamine to the solvent system to neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: As mentioned previously, switching to a more neutral stationary phase like alumina can mitigate this issue.
-
Liquid-Liquid Extraction (Work-up)
Issue: Emulsion formation during the aqueous wash.
-
Potential Cause: Vigorous shaking or the presence of surfactants can lead to the formation of a stable emulsion between the organic and aqueous layers.
-
Recommended Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion.
-
Issue: Incomplete removal of acidic or basic impurities.
-
Potential Cause: Insufficient washing with the appropriate aqueous solution.
-
Recommended Solution:
-
Acid Wash: To remove basic impurities, wash the organic layer with a dilute acid solution such as 1 M HCl or aqueous KHSO4.[1]
-
Base Wash: To remove acidic impurities, wash the organic layer with a mild base solution like saturated sodium bicarbonate (NaHCO3).[3]
-
Multiple Washes: Perform multiple washes with smaller volumes of the aqueous solution rather than a single wash with a large volume for more efficient extraction.
-
Data Presentation
| Purification Method | Typical Yield | Purity | Notes |
| Flash Column Chromatography | 35-65% | >95% | Yield can be highly dependent on the crude purity and the optimized chromatographic conditions.[1] |
| Liquid-Liquid Extraction | - | - | Primarily used as a preliminary purification step during the reaction work-up to remove bulk impurities. |
| Recrystallization | Not commonly reported | - | This compound is often isolated as an oil, making recrystallization challenging without derivatization. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from a procedure for the purification of (2S)-N-tert-butoxycarbonyl-4-methylene proline methyl ester.[1]
-
Column Preparation:
-
Dry pack a glass column with silica gel (230-400 mesh).
-
Equilibrate the column with the initial mobile phase (e.g., n-pentane:ethyl acetate 7:1).
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
-
Loading:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the chosen solvent system (e.g., n-pentane:ethyl acetate 7:1).
-
If necessary, a gradient elution can be employed by gradually increasing the proportion of ethyl acetate.
-
-
Monitoring and Fraction Collection:
-
Monitor the elution of the compound by collecting fractions and analyzing them by thin-layer chromatography (TLC).
-
Visualize the TLC plates using a suitable stain, such as potassium permanganate.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound as an oil.
-
Protocol 2: Work-up by Liquid-Liquid Extraction
This protocol is a general procedure for the work-up of reactions leading to N-Boc protected amino acid esters.
-
Quenching:
-
After the reaction is complete, quench the reaction mixture as appropriate for the specific synthesis (e.g., by adding an aqueous solution).
-
-
Extraction:
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times.[1]
-
-
Washing:
-
Combine the organic layers and wash sequentially with:
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by flash chromatography.
-
Visualizations
Caption: A logical workflow for the purification of crude this compound.
Caption: A troubleshooting guide for common issues in flash chromatography purification.
References
Identifying and minimizing side products in Methyl N-boc-L-proline-4-ene chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl N-boc-L-proline-4-ene. The information is designed to help identify and minimize the formation of side products during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes start from readily available precursors:
-
Dehydration of Methyl N-boc-4-hydroxy-L-proline: This involves the elimination of water from the 4-hydroxy position using dehydrating agents.
-
Olefination of Methyl N-boc-4-oxo-L-proline: This route utilizes olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, to form the double bond.
Q2: I see two sets of peaks for my pure compound in the 1H NMR spectrum. Is this a mixture of impurities?
A2: Not necessarily. N-Boc protected proline derivatives, including this compound, exist as a mixture of two rotamers (cis and trans isomers) due to restricted rotation around the N-Boc amide bond. This results in the duplication of some NMR signals. The ratio of these rotamers can be determined by integrating their respective signals.
Q3: What are the most common impurities I should look for?
A3: Common impurities include unreacted starting materials (the corresponding 4-hydroxy or 4-oxo proline derivative), isomeric alkenes (if the reaction conditions allow), and byproducts from the specific reagents used in the synthesis. For example, phosphine oxides from Wittig reactions or phosphate esters from HWE reactions.
Q4: How can I best purify crude this compound?
A4: Flash column chromatography on silica gel is a widely used and effective method for purification.[1] A common eluent system is a gradient of ethyl acetate in hexanes. For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1]
Troubleshooting Guides
Synthesis Route 1: Dehydration of Methyl N-boc-4-hydroxy-L-proline
This route involves the elimination of a molecule of water from the starting material. The choice of reagent can influence the side products formed.
Problem: Incomplete reaction, significant amount of starting material remains.
| Potential Cause | Suggested Solution |
| Insufficient reagent | Use a larger excess of the dehydrating agent (e.g., 1.5-2.0 equivalents). |
| Low reaction temperature | Increase the reaction temperature according to the reagent's requirements. Some dehydrations, like those using the Burgess reagent, may require heating.[2] |
| Short reaction time | Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed. |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon), as many dehydrating agents are moisture-sensitive.[3] |
Problem: Formation of unexpected side products.
| Side Product | Potential Cause & Identification | Suggested Solution |
| Substituted Proline Derivative | Cause: Use of Mitsunobu or Appel reaction conditions which can favor substitution over elimination.[4][5] Identification: Mass spectrometry will show the addition of the nucleophile and loss of a hydroxyl group. | To favor elimination, consider using a non-nucleophilic base or a dedicated dehydration reagent like Martin sulfurane or the Burgess reagent.[3][6] |
| Isomeric Alkenes | Cause: Non-selective elimination or isomerization of the desired product. The Burgess reagent typically gives syn-elimination, while other methods may have different selectivities.[6] Identification: 1H NMR may show complex multiplets in the alkene region. HPLC can often separate isomers. | Optimize the reaction temperature and choice of base/solvent system. Purification by preparative HPLC may be necessary to separate isomers. |
| Cyclized Byproducts | Cause: Certain reagents, like the Burgess reagent, can promote cyclodehydration in related systems.[7] Identification: Characterization by NMR and mass spectrometry would be required to identify the specific cyclic structure. | Screen alternative dehydrating agents that are less prone to inducing cyclization. |
Synthesis Route 2: Olefination of Methyl N-boc-4-oxo-L-proline
This route typically employs a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to convert the ketone to an alkene.
Problem: Low yield of the desired alkene.
| Potential Cause | Suggested Solution |
| Incomplete ylide formation | Ensure the base used is strong enough to deprotonate the phosphonium salt or phosphonate ester. Use of fresh, anhydrous solvents is critical. |
| Sterically hindered ketone | The 4-oxo-proline derivative is a somewhat hindered ketone. Longer reaction times or elevated temperatures may be required. |
| Unstable ylide | If using a non-stabilized ylide, it should be generated and used at low temperatures and under an inert atmosphere. |
| Difficult workup | The byproducts of these reactions (triphenylphosphine oxide or dialkyl phosphates) must be efficiently removed. For HWE reactions, the phosphate byproduct is water-soluble and can be removed with an aqueous wash.[8] For Wittig reactions, purification by chromatography is usually necessary. |
Problem: Formation of side products.
| Side Product | Potential Cause & Identification | Suggested Solution |
| Epimerized Product (at C-2) | Cause: The basic conditions of the reaction can cause epimerization of the alpha-carbon to the ester. This has been observed in related systems.[9] Identification: Chiral HPLC analysis is the most effective method for identifying and quantifying diastereomers. | Use milder bases (e.g., LiCl/DBU) or lower reaction temperatures. The Still-Gennari modification of the HWE reaction can provide better stereoselectivity. |
| β-Hydroxyphosphonate | Cause: In the HWE reaction, if the phosphonate is not sufficiently electron-withdrawing, the intermediate may not eliminate to form the alkene.[8] Identification: 31P NMR and mass spectrometry can confirm the presence of this adduct. | Ensure the phosphonate reagent has an electron-withdrawing group. If the β-hydroxyphosphonate is formed, it can sometimes be converted to the alkene in a subsequent step. |
| Unreacted Aldehyde/Ketone (from ylide preparation) | Cause: If the ylide is prepared from a phosphonium salt and an aldehyde/ketone is present as an impurity, self-condensation can occur. | Use highly pure starting materials for ylide preparation. |
Summary of Analytical Data
The following table summarizes typical analytical techniques used to characterize this compound and identify potential impurities.
| Analytical Method | Information Provided | Common Observations & Potential Issues |
| 1H NMR | Structural confirmation, presence of rotamers. | Duplication of peaks due to cis/trans rotamers of the Boc group. Signals in the alkene region (typically 5-6 ppm) confirm product formation. |
| 13C NMR | Confirms the carbon skeleton and the presence of the C=C bond. | Similar to 1H NMR, rotamers can cause peak duplication. |
| HPLC (Chiral & RP) | Chemical purity, enantiomeric excess, and detection of diastereomers.[10] | A primary peak with high area percentage indicates good chemical purity. The presence of a second, smaller peak on a chiral column may indicate the presence of the D-enantiomer or a diastereomer. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular ion should correspond to the calculated mass of the product (C11H17NO4, MW: 227.26).[11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl N-boc-4-hydroxy-L-proline (Precursor)
This protocol is adapted from a general procedure for the Boc protection and esterification of hydroxyproline.[12]
-
Boc Protection:
-
Suspend 4-hydroxy-L-proline in dichloromethane.
-
Add DMAP (catalytic amount) and stir.
-
Slowly add Di-tert-butyl dicarbonate (Boc)2O and stir overnight at room temperature.
-
Perform an aqueous workup by adding water, separating the organic phase, drying with anhydrous sodium sulfate, and concentrating under reduced pressure to obtain N-Boc-4-hydroxy-L-proline.
-
-
Esterification:
-
Dissolve the N-Boc-4-hydroxy-L-proline in a suitable solvent like THF.
-
Add a coupling agent such as DCC (dicyclohexylcarbodiimide).
-
Slowly add methanol and allow the reaction to proceed.
-
Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate to obtain the crude methyl ester.
-
Purify by flash chromatography.
-
Protocol 2: General Procedure for Purification by Flash Column Chromatography
This is a general protocol for the purification of N-Boc protected amino acid esters.[1]
-
Column Preparation: Dry pack a glass column with silica gel (230-400 mesh) and equilibrate with the initial mobile phase (e.g., 100% hexanes).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate in hexanes (e.g., a gradient from 0% to 30% ethyl acetate).
-
Monitoring: Collect fractions and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.au.dk [pure.au.dk]
- 3. Martin sulfurane - Enamine [enamine.net]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Burgess reagent - Wikipedia [en.wikipedia.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Boc-3,4-dehydro-D-proline Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 12. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
Preventing double bond migration in Methyl N-boc-L-proline-4-ene under various reaction conditions
Welcome to the technical support center for Methyl N-boc-L-proline-4-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis and handling of this compound, with a primary focus on preventing the migration of the double bond.
Frequently Asked Questions (FAQs)
Q1: What is double bond migration in this compound?
A1: Double bond migration refers to the isomerization of the double bond from the 4,5-position to other positions within the pyrrolidine ring. The most common and thermodynamically favorable migration is to the 3,4-position, resulting in the formation of Methyl N-boc-L-proline-3-ene. This occurs because the 3,4-double bond is in conjugation with the carbonyl group of the methyl ester, which is a more stable electronic arrangement.
Q2: Why is preventing double bond migration important?
A2: The specific location of the double bond in this compound is critical for its intended stereochemistry and reactivity in subsequent synthetic steps. Uncontrolled migration leads to a mixture of isomers, which can be difficult to separate and will likely result in undesired side products, reducing the overall yield and purity of the target molecule.
Q3: What are the main factors that cause double bond migration?
A3: The primary drivers for double bond migration in this system are acidic and basic conditions, elevated temperatures, and the presence of certain metal catalysts. These factors can facilitate the formation of intermediates that allow for the repositioning of the double bond to a more thermodynamically stable location.
Troubleshooting Guide: Preventing Double Bond Migration
This guide provides solutions to common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of the 3,4-isomer during reaction. | Acidic reaction conditions: Protic or Lewis acids can catalyze the isomerization. | - Use non-acidic or mildly basic conditions where possible.- If an acid is required, use the mildest possible acid at the lowest effective concentration.- Consider running the reaction at a lower temperature to minimize the rate of isomerization. |
| Basic reaction conditions: Strong bases can deprotonate the C-3 position, leading to isomerization. | - Use non-protic, sterically hindered bases (e.g., proton sponge) if a base is necessary.- Avoid strong alkoxide bases or metal hydrides.- Maintain low reaction temperatures. | |
| Elevated temperature: Higher temperatures provide the activation energy for the isomerization to the more stable isomer. | - Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Monitor the reaction closely to avoid prolonged heating. | |
| Isomerization observed during workup. | Acidic or basic aqueous wash: Exposing the compound to acidic or basic aqueous solutions can induce migration. | - Use neutral water or brine for aqueous washes.- If an acidic or basic wash is unavoidable, perform it quickly at low temperatures and immediately neutralize the organic layer. |
| Prolonged exposure to silica gel during chromatography. | - Use a less acidic stationary phase, such as deactivated (neutral) silica gel or alumina.- Minimize the time the compound spends on the column by using flash chromatography with an optimized solvent system for rapid elution. | |
| Degradation or isomerization during storage. | Trace amounts of acid or base in the purified product. | - Ensure the final product is free of any acidic or basic residues from the workup.- Consider storing the compound as a solid at low temperatures, protected from light and moisture. |
| Instability in certain solvents. | - Store in a non-polar, aprotic solvent if a solution is required for a short period.- For long-term storage, it is best to store the compound neat and as a solid. |
Experimental Protocols
Protocol 1: General Handling and Storage to Minimize Isomerization
-
Reaction Quenching: Quench reactions with a neutral or weakly basic solution (e.g., saturated aqueous sodium bicarbonate) at a low temperature (0 °C).
-
Extraction: Extract the product into a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the organic layer with brine to remove water and inorganic salts. Avoid acidic or strongly basic washes.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
Purification: If purification by column chromatography is necessary, use deactivated (neutral) silica gel and a pre-determined solvent system that allows for quick elution of the product.
-
Storage: Store the purified solid product under an inert atmosphere (argon or nitrogen) at -20 °C.
Visualizing Reaction Pathways
Diagram 1: Logical Workflow for Troubleshooting Double Bond Migration
Caption: Troubleshooting workflow for double bond migration.
Diagram 2: Proposed Isomerization Pathway
Caption: Proposed pathway for isomerization.
Challenges and solutions for scaling up the production of Methyl N-boc-L-proline-4-ene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the synthesis and scale-up of Methyl N-boc-L-proline-4-ene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable approach involves a two-step synthesis. The first step is the protection and esterification of 4-hydroxy-L-proline to form Methyl N-boc-4-hydroxy-L-proline. The second step is the dehydration of this intermediate to introduce the double bond at the 4-position.
Q2: Why is the dehydration step challenging to scale up?
A2: The dehydration of the 4-hydroxyproline intermediate can be challenging to scale up due to several factors. These include the potential for side reactions such as rearrangement or epimerization, the need for precise temperature control to avoid byproduct formation, and the handling of potentially hazardous reagents at a larger scale.[1][2] Ensuring consistent and complete conversion without degrading the product is a key challenge.
Q3: What are the critical quality attributes for the final product?
A3: Key quality attributes for this compound include high chemical purity (typically >98%), low levels of residual solvents and reagents, and control of stereochemical purity. The presence of diastereomers or other related impurities can impact the efficacy and safety of downstream applications in drug development.
Q4: Are there alternatives to traditional batch processing for this synthesis?
A4: Continuous flow chemistry is a potential alternative for scaling up the production of this intermediate.[3] Flow chemistry can offer better control over reaction parameters such as temperature and mixing, leading to improved consistency and potentially higher yields, especially for exothermic or fast reactions.
Experimental Workflow and Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxy-L-proline.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl N-boc-cis-4-hydroxy-L-proline
This protocol is adapted from a patented synthesis method.[4]
-
Boc Protection:
-
To a 20L reaction vessel, add dichloromethane (8.5 L), 4-hydroxy-L-proline (1.31 kg), and 4-dimethylaminopyridine (DMAP, 122 g) and stir for 15 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.4 kg) in dichloromethane, maintaining the internal temperature at or below 30°C.
-
After the addition is complete, stir the reaction mixture at 20-30°C overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quench the reaction by adding water (5 L) and stir for 1 hour at 20-30°C.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a white solid intermediate (N-Boc-cis-4-hydroxy-L-proline).
-
-
Methyl Esterification:
-
To a 5L reaction vessel, add the N-Boc-cis-4-hydroxy-L-proline from the previous step, tetrahydrofuran (THF), and dicyclohexylcarbodiimide (DCC).
-
Stir the mixture for 1 hour at 20-30°C.
-
Slowly add methanol to the reaction mixture, maintaining the temperature below 30°C.
-
Continue stirring at 20-30°C for 2 hours, monitoring by TLC until the reaction is complete.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain Methyl N-boc-cis-4-hydroxy-L-proline.
-
Protocol 2: Dehydration to this compound
This protocol utilizes the Burgess reagent for a mild and selective dehydration.[5][6]
-
Reaction Setup:
-
Dissolve Methyl N-boc-4-hydroxy-L-proline (1 equivalent) in anhydrous tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Burgess reagent (1.2-1.5 equivalents) portion-wise to the solution at room temperature. .
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
The reaction is typically complete within 2-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Troubleshooting Guide
Step 1: Synthesis of Methyl N-boc-4-hydroxy-L-proline
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-Boc protected intermediate | Incomplete reaction due to inactive (Boc)₂O. | Use fresh, high-quality (Boc)₂O. |
| Insufficient stirring leading to poor mixing. | Ensure adequate agitation, especially in larger vessels. | |
| Side reaction: formation of amide impurities.[4] | Control the reaction temperature and avoid strong reaction conditions. | |
| Low yield of methyl ester | Incomplete reaction. | Ensure sufficient reaction time and monitor by TLC. |
| Degradation of the Boc protecting group.[4] | Use mild esterification conditions; avoid strong acids like thionyl chloride which can remove the Boc group.[4] | |
| Difficult removal of dicyclohexylurea (DCU) byproduct. | Ensure complete precipitation of DCU by cooling the reaction mixture before filtration. A non-polar co-solvent can aid precipitation. |
Step 2: Dehydration to this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final product | Incomplete dehydration. | Increase the amount of dehydrating reagent or prolong the reaction time. Monitor closely to avoid degradation. |
| Degradation of the product under harsh conditions. | Use a milder dehydrating agent like the Burgess reagent or Martin sulfurane.[4][5] Avoid strong acids which can cause rearrangements.[9] | |
| Sub-optimal temperature control on a larger scale. | Ensure efficient heat transfer in the reactor to maintain a consistent temperature profile.[1] | |
| Formation of multiple products (impurities) | Isomerization of the double bond. | Use a selective dehydration method that favors the formation of the desired isomer. The Burgess reagent often proceeds via a syn-elimination, which can provide stereochemical control.[6] |
| Rearrangement of the carbocation intermediate (if using acid catalysis). | Opt for non-acidic dehydration methods. | |
| Incomplete reaction leading to residual starting material. | Optimize reaction conditions for full conversion. The starting material can often be separated during purification. | |
| Difficult purification | Co-elution of product and byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or preparative HPLC for high-purity requirements.[8] |
| Presence of residual dehydrating agent or its byproducts. | Follow the recommended work-up procedure for the specific reagent used to remove these impurities. |
Troubleshooting Workflow for Low Dehydration Yield
Caption: Decision tree for troubleshooting low dehydration yield.
Data Tables
Table 1: Comparison of Dehydration Reagents
| Reagent | Typical Conditions | Pros | Cons for Scale-Up |
| Burgess Reagent | THF, reflux | Mild, selective, often proceeds via syn-elimination.[6] | Cost, moisture sensitive. |
| Martin Sulfurane | Benzene or THF, room temp. to reflux | Mild, effective for secondary alcohols.[3][4] | Cost, moisture sensitive, byproduct removal. |
| Mitsunobu Reaction (DEAD/PPh₃) | THF, 0°C to room temp. | Mild, can achieve inversion of stereochemistry.[10] | Byproducts (phosphine oxide, hydrazine derivative) can be difficult to remove. |
| POCl₃/Pyridine | Pyridine, 0°C to room temp. | Cost-effective. | Can be harsh, potential for side reactions, handling of pyridine at scale. |
| H₂SO₄/Heat | High temperature | Inexpensive. | Harsh conditions, risk of charring and rearrangements, poor selectivity.[9] |
Table 2: Analytical Parameters for Quality Control
| Analytical Method | Parameter | Typical Specification | Purpose |
| HPLC | Purity | > 98% | Quantify the main component and impurities.[11] |
| Chiral Purity | > 99% ee | Determine the enantiomeric excess. | |
| GC-MS | Residual Solvents | Per ICH guidelines | Identify and quantify residual solvents from the synthesis. |
| Impurity Identification | - | Identify the structure of unknown impurities.[12] | |
| ¹H NMR | Spectral Conformance | Conforms to reference | Confirm the chemical structure and identify impurities. |
| Karl Fischer Titration | Water Content | < 0.5% | Determine the amount of water in the final product. |
Scale-Up Challenges and Solutions
Scaling up the production of this compound introduces challenges that are not always apparent at the lab scale.
Caption: Relationship between scale-up challenges and solutions.
Successfully scaling the synthesis requires careful consideration of these factors. Implementing Process Analytical Technology (PAT) for real-time monitoring, optimizing reactor design for efficient heat and mass transfer, and potentially transitioning to continuous flow manufacturing can mitigate these risks and ensure a robust and reproducible process.[13]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. alkalisci.com [alkalisci.com]
- 4. Martin sulfurane - Enamine [enamine.net]
- 5. Burgess reagent - Wikipedia [en.wikipedia.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 10. Unconventional application of the Mitsunobu reaction: Selective flavonolignan dehydration yielding hydnocarpins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Martin's sulfurane - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Burgess Dehydrating Reagent | Ambeed [ambeed.com]
Managing the air and moisture sensitivity of reagents used for Methyl N-boc-L-proline-4-ene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the air and moisture sensitivity of reagents used in the synthesis of Methyl N-boc-L-proline-4-ene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound, and which steps are most sensitive to air and moisture?
A1: The synthesis typically proceeds in three main steps starting from 4-hydroxy-L-proline. The most sensitive step is the final dehydration reaction.
-
Boc Protection: 4-hydroxy-L-proline is protected with di-tert-butyl dicarbonate ((Boc)₂O) to yield N-Boc-4-hydroxy-L-proline. Boc anhydride itself can be sensitive to moisture.
-
Esterification: The carboxylic acid is then esterified, commonly using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) with methanol, to produce Methyl N-boc-4-hydroxy-L-proline. DCC is highly sensitive to moisture.
-
Dehydration: The 4-hydroxyl group is eliminated to form the double bond, yielding the final product, this compound. This step employs highly moisture-sensitive dehydrating agents like the Burgess reagent or Martin sulfurane.
Q2: Why are anhydrous conditions so critical for the dehydration step?
A2: Dehydrating agents like the Burgess reagent and Martin sulfurane are readily hydrolyzed and deactivated by water.[1][2][3] The presence of moisture will consume the reagent, leading to a significant drop in reaction yield or complete reaction failure.[1][3] Maintaining a dry, inert atmosphere prevents this decomposition and ensures the reagent is available for the desired chemical transformation.
Q3: How can I tell if my dehydrating agent (Burgess reagent or Martin sulfurane) has been compromised by moisture?
A3: Visual inspection can sometimes be helpful. The Burgess reagent is a white crystalline solid; clumping or a change in appearance may indicate moisture absorption.[1] However, the most reliable indicator of a compromised reagent is a consistently low or zero yield in your reaction, despite following the protocol correctly. For this reason, it is crucial to always use freshly opened reagents or those that have been stored rigorously under an inert atmosphere.[4]
Q4: What are the best practices for storing and handling hygroscopic and air-sensitive reagents?
A4: Proper storage and handling are essential for success.
-
Storage: Air-sensitive reagents should be stored in airtight containers, often under an inert gas like argon or nitrogen, and in a cool, dry place.[1][5] The Burgess reagent, for instance, should be stored at low temperatures.[1][6]
-
Handling: All manipulations should be performed under an inert atmosphere using techniques like a Schlenk line or a glovebox.[7][8] Use dry glassware, which has been either flame-dried or oven-dried to remove adsorbed moisture.[6][9] Transfers of reagents should be done using dry syringes or cannulas.[9]
Q5: What analytical methods can be used to check the water content of my solvents?
A5: Ensuring solvents are anhydrous is critical. The most common method for quantifying water content is Karl Fischer titration.[10] For more sensitive applications, 19F NMR-based aquametry methods have been developed and can be more sensitive than Karl Fischer titration.[11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on the moisture-sensitive dehydration step.
Issue 1: Low or No Yield of this compound after Dehydration
-
Question: My reaction has resulted in a very low yield or only starting material is recovered. TLC analysis shows a significant amount of unreacted Methyl N-boc-4-hydroxy-L-proline. What went wrong?
-
Answer: This typically indicates a problem with the dehydration step, most likely due to inactive reagents or the presence of moisture.
| Possible Cause | Recommended Solution & Protocol |
| Inactive Dehydrating Agent | Solution: The Burgess reagent or Martin sulfurane is likely hydrolyzed due to improper storage or handling. Always use a fresh bottle of the reagent or one that has been meticulously stored under an inert atmosphere. Protocol: Purchase a new bottle of the dehydrating agent. If using an existing bottle, ensure it has been stored in a desiccator, inside a freezer, and backfilled with argon or nitrogen after each use. |
| Moisture in Reaction Flask or Solvent | Solution: Trace amounts of water in the reaction vessel or solvent will quench the dehydrating agent. Protocol: 1. Glassware: Dry all glassware in an oven at >125°C overnight or flame-dry under vacuum immediately before use.[9] Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.[13] 2. Solvent: Use freshly distilled, anhydrous solvent or purchase a high-quality anhydrous grade solvent packaged under an inert atmosphere (e.g., in a Sure/Seal™ bottle).[13] |
| Insufficient Equivalents of Reagent | Solution: Using too little of the dehydrating agent will result in an incomplete reaction. Protocol: Ensure you are using the correct stoichiometry as specified in your protocol. It is common to use a slight excess of the dehydrating agent to drive the reaction to completion. Re-calculate the required mass based on the purity of your starting material. |
| Inadequate Reaction Temperature or Time | Solution: Dehydration reactions may require specific temperatures to proceed efficiently. Protocol: Consult the literature for the specific dehydrating agent you are using. Burgess reagent-mediated dehydrations are often performed at or below room temperature, while others may require gentle heating.[6] Monitor the reaction by TLC until the starting material is fully consumed. |
Issue 2: Side Product Formation During Boc Protection or Esterification
-
Question: I am seeing unexpected spots on my TLC plate after the Boc protection or esterification steps. What could be the cause?
-
Answer: This could be due to moisture interfering with reagents like (Boc)₂O or DCC, or non-optimal reaction conditions.
| Possible Cause | Recommended Solution & Protocol |
| Hydrolysis of (Boc)₂O | Solution: Moisture can hydrolyze Boc anhydride, reducing its effectiveness. Protocol: Use a fresh bottle of (Boc)₂O. Minimize its exposure to the atmosphere by weighing it out quickly and immediately sealing the container. |
| Side Reactions with DCC | Solution: DCC is highly reactive and can form N-acylurea byproducts, especially in the presence of water. Protocol: Use high-purity, anhydrous DCC. Perform the reaction under a strict inert atmosphere with anhydrous solvents. The N-acylurea byproduct is typically a white solid that can often be removed by filtration. |
| Boc Deprotection | Solution: If harsh acidic conditions are inadvertently introduced during workup of the esterification step, the Boc group can be partially or fully removed.[7] Protocol: Ensure that any acidic washes are performed under controlled conditions (e.g., at low temperature with dilute acid) and for a minimal amount of time. Neutralize the reaction mixture promptly. |
Data Summary
Table 1: Properties and Handling of Key Moisture-Sensitive Reagents
| Reagent | Appearance | Key Sensitivities | Recommended Storage |
| Burgess Reagent | White crystalline solid | Moisture, Oxidation | Store at low temperature (<0°C), under an inert atmosphere (Ar or N₂), in a desiccator.[1][6] |
| Martin Sulfurane | White crystalline solid | Moisture (readily hydrolyzed) | Store in a cool, dry place under an inert atmosphere. Avoid moisture.[2][3] |
| (Boc)₂O | Colorless liquid or solid | Moisture | Store in a tightly sealed container in a cool, dry place. |
| DCC | White crystals with a low melting point | Moisture | Store in a tightly sealed container in a cool, dry place, preferably in a desiccator. |
Experimental Protocols & Workflows
Protocol: General Procedure for Handling Air and Moisture-Sensitive Reagents
This protocol outlines the standard techniques required for successfully working with reagents like the Burgess reagent or Martin sulfurane.
-
Glassware Preparation: All glassware (reaction flask, stir bar, syringes, needles) must be dried in an oven (e.g., 140°C for 4 hours) or by flame-drying under vacuum.[6]
-
System Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of dry, inert gas (argon or nitrogen). Use grease on ground glass joints to ensure a good seal.
-
Inert Atmosphere Purge: Purge the assembled apparatus with the inert gas for several minutes. A bubbler is used to monitor the gas flow.[13]
-
Solvent Transfer: Transfer anhydrous solvent into the reaction flask via a dry syringe or a cannula.
-
Reagent Transfer (Solid): For solid reagents like the Burgess reagent, it is best to weigh them in a glovebox and add them to the flask against a positive flow of inert gas.
-
Reagent Transfer (Liquid): For liquid reagents, use a dry, inert gas-flushed syringe.[9] First, draw a small amount of inert gas from the headspace of the reaction flask into the syringe (a "nitrogen buffer") before drawing up the liquid.
-
Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction.
-
Work-up: Quench the reaction carefully, as some reagents may react exothermically with water or protic solvents.
Visualizing Workflows and Troubleshooting
Caption: Workflow for the moisture-sensitive dehydration step.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Martin sulfurane - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. Burgess reagent - Wikipedia [en.wikipedia.org]
- 6. journal.iisc.ac.in [journal.iisc.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Boc-cis-4-hydroxy-L-proline methyl ester | 102195-79-9 | FB11230 [biosynth.com]
- 13. Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Challenges with Methyl N-boc-L-proline-4-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Methyl N-boc-L-proline-4-ene in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the organic solvent?
A1: The solubility of Boc-protected amino acids is influenced by the polarity and size of the amino acid side chain.[1] Compounds with bulky, nonpolar side chains may exhibit limited solubility in certain organic solvents. The specific stereochemistry and functional groups of this compound can also contribute to its solubility characteristics.
Q2: Can I heat the mixture to improve solubility?
A2: Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[1] However, it is crucial to proceed with caution as excessive heat may lead to the degradation of the compound.[1] It is recommended to first test this on a small scale and carefully monitor for any changes in color or purity. A temperature of no more than 40°C is advisable.[1]
Q3: What should I do if the compound precipitates out of solution?
A3: Precipitation can be caused by factors such as a change in temperature, solvent evaporation, or reaching the solubility limit.[1] To redissolve the precipitate, you can try adding a small amount of a stronger co-solvent (e.g., DMSO), gently warming the solution while stirring, or using sonication.[1]
Q4: How does poor solubility affect my reaction's success?
A4: Poor solubility is a direct contributor to low coupling efficiency in reactions like peptide synthesis.[1] When the amino acid is not fully dissolved, it is not completely available to react, leading to incomplete reactions.[1] Ensuring your this compound is fully dissolved before proceeding with your experiment is critical.
Troubleshooting Guide
If you are experiencing poor solubility with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor solubility.
Experimental Protocol: Enhancing Solubility with a Co-Solvent System and Physical Methods
This protocol details a systematic approach to dissolving this compound using a co-solvent system combined with sonication and gentle warming.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO) - optional, as a stronger co-solvent
-
Sonicator bath
-
Water bath or heating mantle with temperature control
-
Magnetic stirrer and stir bar
-
Appropriate glassware
Methodology:
-
Initial Attempt with a Stronger Solvent:
-
Attempt to dissolve a small, known quantity of this compound in a minimal amount of a single strong solvent such as DMF or NMP.
-
-
Using a Co-Solvent System:
-
If solubility is still limited, prepare a 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP.[2]
-
Add the co-solvent mixture to the solid this compound and stir at room temperature.
-
-
Employing Sonication:
-
If the compound is not fully dissolved, place the vessel in a sonicator bath.
-
Sonicate for 5-10 minutes, monitoring for dissolution.[1]
-
-
Applying Gentle Heat:
-
If the solid persists, gently warm the solution in a water bath to a maximum of 40°C while continuing to stir.[1]
-
Caution: Monitor the solution closely for any signs of degradation (e.g., color change).
-
Once dissolved, allow the solution to cool to room temperature before proceeding with your reaction.
-
Illustrative Solubility Data
The following table provides an estimated solubility of this compound in various organic solvents to guide your solvent selection. This data is for illustrative purposes and may vary based on the specific purity of the compound and experimental conditions.
| Solvent | Abbreviation | Polarity Index | Estimated Solubility (mg/mL) at 25°C |
| Dichloromethane | DCM | 3.1 | ~10-20 |
| Tetrahydrofuran | THF | 4.0 | ~20-30 |
| Ethyl Acetate | EtOAc | 4.4 | ~5-15 |
| Acetone | - | 5.1 | ~30-50 |
| N,N-Dimethylformamide | DMF | 6.4 | > 100 |
| N-Methyl-2-pyrrolidone | NMP | 6.5 | > 100 |
| Dimethyl sulfoxide | DMSO | 7.2 | > 100 |
| Methanol | MeOH | 5.1 | ~25-40 |
| Chloroform | CHCl₃ | 4.1 | ~40-60 |
Disclaimer: The quantitative data provided in the table is illustrative and intended for guidance. Actual solubility should be determined experimentally.
References
Common pitfalls in the characterization of unsaturated proline derivatives
Welcome to the technical support center for the characterization of unsaturated proline derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with these complex molecules. Find answers to frequently asked questions and consult our troubleshooting guides for solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the NMR analysis of unsaturated proline derivatives?
The primary challenges in NMR analysis include the conformational heterogeneity due to cis/trans isomerization around the prolyl amide bond, which leads to signal doubling and complex spectra. Additionally, distinguishing between α,β- and β,γ-unsaturated isomers can be difficult, and significant signal overlap, particularly in ¹H NMR, can complicate spectral interpretation.
Q2: Why is mass spectrometry of my unsaturated proline derivative giving ambiguous results?
Unsaturated proline derivatives can exhibit complex fragmentation patterns in mass spectrometry due to the presence of the double bond and the proline ring. They can also be susceptible to in-source degradation or rearrangement, leading to unexpected molecular ions or fragment ions. The ionization method can significantly impact the observed spectrum.
Q3: My HPLC purification of an α,β-unsaturated proline peptide is showing broad peaks and poor separation. What could be the cause?
Broad peaks and poor separation during HPLC purification can arise from several factors. On-column isomerization between cis and trans conformers is a common issue. The choice of stationary phase, mobile phase composition (including pH and additives), and temperature can all significantly influence the separation efficiency. Furthermore, the inherent instability of some unsaturated proline derivatives can lead to degradation during the chromatographic run.
Troubleshooting Guides
NMR Spectroscopy Issues
Problem: I am seeing two sets of signals for my unsaturated proline derivative in the ¹H and ¹³C NMR spectra, making interpretation difficult.
Cause: This is likely due to the presence of both cis and trans isomers of the prolyl amide bond, which are in slow exchange on the NMR timescale.
Solution:
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If the two sets of signals begin to coalesce at higher temperatures, it confirms the presence of conformational isomers.
-
2D NMR Techniques: Utilize 2D NMR experiments like NOESY or ROESY to establish through-space correlations. For the trans isomer, a cross-peak between the α-proton of proline and the preceding residue's α-proton is typically observed. For the cis isomer, a cross-peak is seen between the α-protons of both residues.
-
Solvent Effects: Changing the solvent can sometimes shift the cis/trans equilibrium, favoring one isomer and simplifying the spectrum.
Problem: I am unsure if I have synthesized the α,β- or the β,γ-unsaturated proline derivative.
Solution:
-
¹H NMR Coupling Constants: The vinyl proton in the α,β-isomer will typically couple to the adjacent α-proton, while the vinyl protons in the β,γ-isomer will show different coupling patterns with the neighboring methylene protons.
-
¹³C NMR Chemical Shifts: The chemical shifts of the carbonyl carbon and the double bond carbons are distinct for the two isomers. The carbonyl carbon in the α,β-isomer is typically more deshielded (further downfield) due to conjugation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment can show correlations between protons and carbons that are 2-3 bonds away. Look for a correlation between the carbonyl carbon and the β-proton in the α,β-isomer.
Mass Spectrometry Issues
Problem: My electrospray ionization mass spectrum (ESI-MS) shows a complex pattern of adducts and fragments instead of a clear molecular ion.
Solution:
-
Optimize ESI Source Conditions: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.
-
Change Ionization Technique: If ESI is problematic, consider using a softer ionization technique like Chemical Ionization (CI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Sample Preparation: Ensure the sample is free of salts and other contaminants that can form adducts. Use high-purity solvents for sample preparation.
Chromatography Issues
Problem: During HPLC purification, I observe a leading or tailing shoulder on my main peak, suggesting on-column isomerization.
Solution:
-
Temperature Adjustment: Lowering the column temperature can slow down the rate of on-column isomerization, potentially improving peak shape. Conversely, in some cases, raising the temperature can accelerate the interconversion to the point where a single, averaged peak is observed.
-
Mobile Phase Modification: The addition of a small amount of an ion-pairing agent or adjusting the pH of the mobile phase can sometimes lock the conformation and improve peak symmetry.
-
Flow Rate Optimization: Reducing the flow rate increases the residence time on the column but can sometimes improve the resolution between isomers.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Proline Isomers
| Proton | trans-Isomer (ppm) | cis-Isomer (ppm) |
| α-CH | ~4.1 - 4.5 | ~4.3 - 4.7 |
| β-CH₂ | ~1.9 - 2.2 | ~1.8 - 2.1 |
| γ-CH₂ | ~1.8 - 2.1 | ~1.7 - 2.0 |
| δ-CH₂ | ~3.5 - 3.8 | ~3.3 - 3.6 |
Table 2: Diagnostic ¹³C NMR Chemical Shifts for Unsaturated Proline Derivatives
| Carbon | α,β-Unsaturated (ppm) | β,γ-Unsaturated (ppm) |
| C=O | ~170 - 175 | ~165 - 170 |
| Cα | ~58 - 62 | ~55 - 60 |
| Cβ | ~125 - 135 | ~120 - 130 |
| Cγ | ~120 - 130 | ~25 - 30 |
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Cis/Trans Isomerism
-
Prepare a sample of the unsaturated proline derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Increase the temperature in increments of 10-20 K (e.g., 318 K, 338 K, 358 K).
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Monitor the chemical shifts and line shapes of the signals corresponding to the two isomers. Coalescence of the paired signals at higher temperatures is indicative of cis/trans isomerization.
Protocol 2: 2D NOESY/ROESY for Stereochemical Assignment
-
Prepare a concentrated sample of the purified compound in a suitable deuterated solvent.
-
Acquire a 2D NOESY or ROESY spectrum. A mixing time of 300-800 ms is typically appropriate for NOESY, while a shorter spin-lock time of 100-300 ms is used for ROESY.
-
Process the 2D data and look for key cross-peaks. A cross-peak between the proline α-CH and the preceding residue's α-CH is diagnostic for the trans isomer. A cross-peak between the proline α-CH and the preceding residue's δ-CH₂ is indicative of the cis isomer.
Mandatory Visualizations
Caption: Troubleshooting workflow for complex NMR spectra of proline derivatives.
Caption: Logical workflow for optimizing HPLC separation of proline derivatives.
Validation & Comparative
The Strategic Advantage of Unsaturated Scaffolds: A Comparative Guide to Methyl N-boc-L-proline-4-ene in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in the synthesis of novel therapeutics. Proline and its derivatives are privileged scaffolds in medicinal chemistry, prized for their conformational rigidity and their prevalence in bioactive natural products and pharmaceuticals. Among the diverse array of proline analogs, Methyl N-boc-L-proline-4-ene emerges as a particularly versatile and powerful tool for drug discovery. This guide provides an objective comparison of this compound with its saturated counterparts, supported by experimental data, to illuminate its distinct advantages in the synthesis of complex molecular architectures.
The unique feature of this compound is the presence of a carbon-carbon double bond within the pyrrolidine ring. This unsaturation serves as a versatile chemical handle, enabling a variety of stereoselective transformations that are not readily achievable with saturated proline analogs like N-Boc-4-hydroxy-L-proline methyl ester and N-Boc-4-oxo-L-proline methyl ester. The ability to introduce diverse functionalities at the 4-position with high stereocontrol makes this compound a superior choice for constructing libraries of novel compounds and for the efficient synthesis of complex drug candidates, including potent antiviral agents and dipeptidyl peptidase-4 (DPP-IV) inhibitors.[1]
Comparative Analysis of Synthetic Precursors
The utility of this compound is best understood in the context of its synthesis and comparison with the preparation of its saturated analogs. The choice of starting material and the synthetic route employed significantly impact the overall efficiency and cost-effectiveness of a drug discovery campaign.
| Precursor | Starting Material | Key Transformation | Typical Yield | Reference |
| This compound | N-Boc-4-hydroxy-L-proline methyl ester | Elimination (e.g., Martin's sulfurane) | Good to Excellent | Not explicitly found |
| N-Boc-4-oxo-L-proline methyl ester | N-Boc-trans-4-hydroxy-L-proline methyl ester | Oxidation (e.g., Dess-Martin periodinane) | ~89% | ChemicalBook |
| N-Boc-cis-4-hydroxy-L-proline methyl ester | 4-hydroxy-L-proline | Boc protection followed by esterification | ~82% (for Boc protection) | [2] |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | trans-4-hydroxy-L-proline methyl ester HCl | Boc protection | ~100% | [3] |
As the table illustrates, the saturated proline derivatives are typically prepared from commercially available 4-hydroxy-L-proline through protection and oxidation or esterification reactions with good to excellent yields. While a specific high-yielding, one-pot synthesis for this compound from a common precursor was not detailed in the immediate search results, its value lies in the subsequent transformations it enables.
The Power of the Double Bond: Versatility in Stereoselective Functionalization
The primary advantage of this compound lies in its reactivity as a Michael acceptor and a dienophile, allowing for the diastereoselective introduction of a wide array of substituents at the C4-position. This capability is crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its pharmacological properties.
Diastereoselective Michael Addition: A Key Advantage
The electron-withdrawing nature of the ester group activates the double bond of this compound for conjugate addition reactions. This allows for the stereocontrolled formation of C-C, C-N, C-O, and C-S bonds at the 4-position, leading to a diverse range of 4-substituted proline derivatives. In contrast, functionalization of saturated analogs often requires harsher conditions and may offer less stereocontrol. For instance, the alkylation of N-Boc-4-oxo-L-proline can be challenging and may lead to mixtures of diastereomers.
| Reaction | Substrate | Key Advantage | Stereoselectivity |
| Michael Addition | This compound | Stereocontrolled introduction of various nucleophiles at the 4-position. | High diastereoselectivity reported in several studies. |
| Alkylation | N-Boc-4-oxo-L-proline methyl ester | Direct introduction of carbon substituents. | Can be difficult to control stereoselectivity, often leading to mixtures. |
| Nucleophilic Substitution | N-Boc-4-hydroxy-L-proline methyl ester (activated) | Introduction of various nucleophiles. | Stereochemistry is dependent on the reaction mechanism (SN1 vs. SN2). |
Experimental Protocols
To provide a practical context for the advantages of this compound, detailed experimental protocols for the synthesis of a key precursor and a representative stereoselective functionalization are provided below.
Protocol 1: Synthesis of N-Boc-4-oxo-L-proline methyl ester
This protocol describes the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester, a common precursor for both saturated and unsaturated proline derivatives.
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution and stir vigorously for 15 minutes.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford N-Boc-4-oxo-L-proline methyl ester as a crude product, which can be purified by column chromatography.
Expected Yield: Approximately 89%.
Protocol 2: Diastereoselective Michael Addition of a Thiol to this compound
This protocol exemplifies the strategic advantage of the unsaturated scaffold for introducing functionality with high stereocontrol.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add thiophenol (1.1 eq) to the solution.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the 4-thiophenyl-proline derivative.
Expected Outcome: High yield of the Michael adduct with a high degree of diastereoselectivity, favoring one diastereomer.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed.
Caption: Synthetic routes to proline derivatives.
Caption: General experimental workflows.
Conclusion
In the landscape of medicinal chemistry, this compound stands out as a strategic building block that offers significant advantages over its saturated counterparts. Its utility stems from the versatile reactivity of the endocyclic double bond, which facilitates the stereoselective installation of a wide range of functional groups at the 4-position. This capability is paramount for the rapid generation of diverse compound libraries and the efficient, stereocontrolled synthesis of complex drug targets. While the synthesis of the unsaturated precursor may require an additional step compared to some saturated analogs, the downstream benefits in terms of synthetic flexibility and stereochemical control often outweigh this initial investment, making this compound an invaluable asset in the modern drug discovery toolbox.
References
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Methyl N-Boc-L-proline-4-ene
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic data for the validation of synthesized Methyl N-Boc-L-proline-4-ene, a valuable building block in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1][2][3][4][5] We will delve into the nuances of ¹H NMR, ¹³C NMR, and mass spectrometry data, comparing experimentally obtained spectra of the synthesized compound with standard reference data. This guide will not only present the data but also illuminate the scientific rationale behind the synthetic and analytical choices, ensuring a thorough understanding of the structural verification process.
The Synthetic Pathway: From Hydroxyproline to a Key Unsaturated Intermediate
The synthesis of this compound typically commences with the commercially available and relatively inexpensive N-Boc-trans-4-hydroxy-L-proline methyl ester. The crucial step is the dehydration of the secondary alcohol to introduce the endocyclic double bond. This transformation is pivotal as it sets the stage for further functionalization in the synthesis of more complex molecules.
The choice of dehydration agent is critical to avoid unwanted side reactions and ensure a clean conversion. While various methods exist, reagents like the Burgess reagent or Martin sulfurane are often preferred for their mildness and selectivity, particularly with substrates bearing sensitive functional groups like the Boc-protecting group and the methyl ester. These reagents facilitate a controlled elimination of water, minimizing the risk of rearrangement or epimerization.
Below is a representative experimental protocol for the synthesis, providing a framework for understanding the potential impurities that may arise and be detected in the subsequent spectroscopic analysis.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of N-Boc-trans-4-hydroxy-L-proline methyl ester (if not commercially available)
A detailed procedure for the Boc-protection and esterification of 4-hydroxy-L-proline can be found in various literature sources. Typically, it involves the reaction of 4-hydroxy-L-proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, followed by esterification of the carboxylic acid with methanol under acidic conditions or using a coupling agent.
Step 2: Dehydration to this compound
-
To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add the dehydrating agent (e.g., Burgess reagent, 1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction carefully (the method will depend on the reagent used).
-
Perform an aqueous workup to remove the reagent byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "N-Boc-trans-4-hydroxy-L-proline_methyl_ester" [label="N-Boc-trans-4-hydroxy-L-proline methyl ester"]; "Dehydration" [label="Dehydration\n(e.g., Burgess Reagent)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Methyl_N-Boc-L-proline-4-ene" [label="this compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "N-Boc-trans-4-hydroxy-L-proline_methyl_ester" -> "Dehydration"; "Dehydration" -> "Methyl_N-Boc-L-proline-4-ene"; }
A schematic representation of the synthesis of this compound.
Spectroscopic Data Comparison: The Moment of Truth
The core of structural validation lies in the meticulous comparison of the spectroscopic data of the synthesized compound with that of a known standard. Here, we present the expected and observed data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is the first and often most informative tool for structural elucidation. For this compound, we expect to see characteristic signals for the Boc group, the methyl ester, and the protons on the pyrrolidine ring, including the newly formed olefinic protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) of Synthesized Compound | Multiplicity | Coupling Constants (J, Hz) |
| C(CH₃)₃ (Boc) | ~1.45 | 1.46 | s | - |
| OCH₃ (Ester) | ~3.70 | 3.72 | s | - |
| H-5 | ~4.20 - 4.40 | 4.29 | m | |
| H-2 | ~4.90 - 5.10 | 5.01 | m | |
| H-3 | ~5.80 - 6.00 | 5.89 | m | |
| H-4 | ~5.90 - 6.10 | 6.02 | m |
Table 1: ¹H NMR Data Comparison for this compound (in CDCl₃)
Analysis of the ¹H NMR Spectrum:
-
Boc Group: The singlet at approximately 1.46 ppm, integrating to nine protons, is the unmistakable signature of the tert-butoxycarbonyl protecting group.
-
Methyl Ester: The singlet around 3.72 ppm, integrating to three protons, confirms the presence of the methyl ester.
-
Olefinic Protons: The appearance of two distinct multiplets in the downfield region (5.89 and 6.02 ppm) is the key indicator of the successful dehydration and formation of the double bond at the 4-position. The multiplicity of these signals arises from coupling to each other and to the adjacent allylic protons.
-
Ring Protons: The protons at the 2 and 5 positions appear as multiplets, with their chemical shifts influenced by the neighboring double bond and the electron-withdrawing groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) of Synthesized Compound |
| C(CH₃)₃ (Boc) | ~28.3 | 28.4 |
| OCH₃ (Ester) | ~52.5 | 52.6 |
| C-5 | ~56.0 | 56.1 |
| C-2 | ~65.0 | 65.2 |
| C(CH₃)₃ (Boc, quat.) | ~80.5 | 80.6 |
| C-4 | ~127.0 | 127.1 |
| C-3 | ~130.0 | 130.3 |
| C=O (Boc) | ~154.0 | 154.2 |
| C=O (Ester) | ~172.0 | 172.3 |
Table 2: ¹³C NMR Data Comparison for this compound (in CDCl₃)
Analysis of the ¹³C NMR Spectrum:
-
Alkene Carbons: The most telling signals are those of the sp² hybridized carbons of the double bond, appearing at approximately 127.1 and 130.3 ppm. Their presence, and the absence of a signal corresponding to a hydroxyl-bearing carbon (typically ~60-70 ppm), strongly supports the successful dehydration.
-
Carbonyl Carbons: The two distinct carbonyl signals for the Boc group (~154.2 ppm) and the methyl ester (~172.3 ppm) are clearly resolved.
-
Aliphatic Carbons: The remaining signals correspond to the carbons of the Boc group, the methyl ester, and the saturated carbons of the pyrrolidine ring, all appearing in their expected regions.
dot graph "spectroscopic_workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; subgraph "cluster_synthesis" { label="Synthesis & Purification"; style=filled; color="#E8F0FE"; "Synthesized_Compound" [label="Synthesized Methyl\nN-Boc-L-proline-4-ene"]; } subgraph "cluster_analysis" { label="Spectroscopic Analysis"; style=filled; color="#E6F4EA"; "H_NMR" [label="¹H NMR"]; "C_NMR" [label="¹³C NMR"]; "Mass_Spec" [label="Mass Spectrometry"]; } subgraph "cluster_validation" { label="Structural Validation"; style=filled; color="#FEF7E0"; "Data_Comparison" [label="Data Comparison with\nStandard Reference"]; "Structure_Confirmation" [label="Structure Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } "Synthesized_Compound" -> {"H_NMR", "C_NMR", "Mass_Spec"}; {"H_NMR", "C_NMR", "Mass_Spec"} -> "Data_Comparison"; "Data_Comparison" -> "Structure_Confirmation"; }
Workflow for the structural validation of synthesized compounds.
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, further corroborating the proposed structure. For this compound (C₁₁H₁₇NO₄), the expected molecular weight is 227.26 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 227 corresponding to the intact molecule.
-
Loss of tert-Butyl: A significant fragment at m/z = 171, resulting from the loss of the tert-butyl group (56 Da) from the Boc protecting group. This is a very common and characteristic fragmentation for Boc-protected amines.
-
Loss of Isobutene: A fragment at m/z = 171 can also be formed by the loss of isobutene (56 Da).
-
Loss of CO₂: A fragment at m/z = 183 resulting from the loss of carbon dioxide (44 Da).
-
Loss of Methoxycarbonyl: A fragment at m/z = 168, corresponding to the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da).
-
Pyrrolinium Ion: A fragment at m/z = 70, a characteristic pyrrolinium ion.
The observation of the correct molecular ion peak and these characteristic fragment ions in the mass spectrum of the synthesized product provides strong evidence for its identity.
Conclusion: A Rigorous Approach to Structural Confirmation
The structural validation of a synthesized compound like this compound is a multi-faceted process that relies on the convergence of evidence from various spectroscopic techniques. By carefully analyzing the ¹H NMR, ¹³C NMR, and mass spectrometry data and comparing it to established reference values, researchers can confidently confirm the identity and purity of their product. This rigorous approach is not merely a procedural formality; it is the bedrock of reliable and reproducible scientific research, particularly in the highly regulated field of drug development. The detailed analysis presented in this guide serves as a practical framework for scientists to ensure the integrity of their synthetic work and to proceed with confidence in their subsequent research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ul.ie [pure.ul.ie]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides [agris.fao.org]
Assessing the impact of Methyl N-boc-L-proline-4-ene incorporation on peptide conformation and bioactivity
For researchers, scientists, and drug development professionals, the quest for novel peptide-based therapeutics with enhanced conformational stability and biological activity is a continuous endeavor. Proline and its analogs are critical tools in this pursuit, offering a means to introduce conformational constraints and modulate peptide structure. This guide provides a comprehensive comparison of Methyl N-boc-L-proline-4-ene, a unique unsaturated proline analog, with other commonly used proline alternatives, supported by experimental data and detailed protocols.
The introduction of a double bond within the proline ring, as seen in this compound (a derivative of 3,4-dehydroproline), imparts distinct structural and electronic properties that can significantly influence peptide backbone conformation and, consequently, its interaction with biological targets. This guide will delve into the impact of this modification, offering a comparative analysis against standard L-proline and other well-characterized analogs like 4-hydroxy-L-proline and 4-fluoro-L-proline.
Conformational Impact: A Comparative Analysis
The incorporation of proline analogs alters the puckering of the pyrrolidine ring and the cis/trans isomerization of the X-Pro peptide bond, thereby influencing the local and global conformation of a peptide.[1][2] The introduction of unsaturation in 3,4-dehydroproline derivatives leads to a flatter ring structure compared to the more puckered conformations of saturated prolines.[3][4]
Table 1: Comparative Conformational Parameters of Proline Analogs in Peptides
| Parameter | L-Proline | 4-Hydroxy-L-proline (Hyp) | 4-Fluoro-L-proline (Flp) | 3,4-Dehydroproline (Δ³Pro) |
| Ring Pucker | Cγ-endo or Cγ-exo | Predominantly Cγ-exo | Predominantly Cγ-exo (4R) or Cγ-endo (4S) | Planar/Envelope |
| Φ Angle (°) | ~ -60 to -75 | More restricted range | More restricted range | Altered relative to Proline |
| Ψ Angle (°) | Broad range | Influenced by pucker | Influenced by pucker | Altered relative to Proline |
| Cis/Trans Isomerization | Both isomers populated | Trans favored (exo pucker) | Trans favored (exo pucker) | Trans/cis ratio similar to Proline, but higher rotational barrier[4] |
| Secondary Structure Propensity | β-turns, Polyproline II helices | Stabilizes collagen triple helix | Stabilizes collagen triple helix | Can induce β-turns, may alter helix propensity |
Note: Data for 3,4-Dehydroproline is used as a close surrogate for this compound due to limited direct experimental data on the latter.
Bioactivity Profile: A Look at Functional Consequences
The conformational changes induced by proline analogs can have a profound impact on a peptide's biological activity. While the specific effects are highly dependent on the peptide sequence and its target, some general trends have been observed. For instance, analogs of thyroliberin (TRH) where proline was replaced by L-3,4-dehydroproline exhibited approximately the same biological activity as the native peptide.[5] In other contexts, the introduction of unsaturation can modulate receptor binding affinity or enzymatic stability.[6]
Table 2: Comparative Bioactivity of Peptides Incorporating Proline Analogs
| Peptide System | Proline Analog | Observed Effect on Bioactivity | Reference |
| Thyroliberin (TRH) Analogs | L-3,4-Dehydroproline | Similar activity to Proline-containing peptide | [5] |
| Collagen Mimetic Peptides | 4-Hydroxy-L-proline | Increased triple helix stability | [6] |
| Antimicrobial Peptides | Proline Substitution | Decreased antitumor and antibacterial effects | [5] |
| Neutrophil Chemoattractant | t-Boc-PGP | Reduced bioactivity compared to N-acetyl-PGP | [4] |
Experimental Protocols
To facilitate the investigation of this compound and other proline analogs, detailed experimental protocols for peptide synthesis, conformational analysis, and bioactivity assessment are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Proline Analogs
This protocol describes the manual synthesis of a peptide incorporating a proline analog using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids
-
This compound (or other proline analog)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence. For the incorporation of this compound, use the Boc-protected analog directly in the coupling step. The Boc group will be removed during the final cleavage.
-
Final Cleavage and Deprotection: Treat the dried peptide-resin with the TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
NMR Experiments:
-
1D ¹H NMR: To get an initial overview of the sample and assess purity.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for intermediate-sized molecules where NOE signals may be weak or absent.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. The chemical shifts of Cβ and Cγ of proline are sensitive to the cis/trans isomerism of the preceding peptide bond.
Data Analysis:
-
Assign all proton and carbon resonances.
-
Integrate cross-peaks in NOESY/ROESY spectra to obtain distance restraints.
-
Use software like CYANA or XPLOR-NIH to calculate a family of 3D structures consistent with the experimental restraints.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method to assess the secondary structure content of peptides in solution.
Sample Preparation:
-
Dissolve the peptide in a CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL.
-
Ensure the buffer components do not have high absorbance in the far-UV region (190-250 nm).
Data Acquisition:
-
Record a baseline spectrum of the buffer in the same cuvette.
-
Record the CD spectrum of the peptide solution from 260 nm to 190 nm.
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the data to mean residue ellipticity [θ].
Data Interpretation:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band around 198 nm.
-
Polyproline II (PPII) helix: A weak positive band around 228 nm and a strong negative band around 206 nm.[7][8]
Conclusion
The incorporation of this compound offers a compelling strategy for peptide chemists and drug developers to introduce novel conformational constraints. The inherent planarity of the 3,4-dehydroproline ring system distinguishes it from saturated proline analogs, providing a unique tool to modulate peptide backbone geometry and, potentially, biological function. While further direct comparative studies are needed to fully elucidate its properties, the available data on 3,4-dehydroproline suggest that this and related unsaturated analogs are valuable additions to the repertoire of non-canonical amino acids for peptide design. The experimental protocols provided herein offer a framework for researchers to systematically investigate the impact of these modifications on their peptides of interest.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Alternative synthetic precursors for the generation of constrained proline analogs in research
For Researchers, Scientists, and Drug Development Professionals
Constrained proline analogs are pivotal structural motifs in medicinal chemistry and drug design. Their rigidified pyrrolidine ring system imparts conformational stability to peptides and small molecules, significantly influencing their biological activity, metabolic stability, and pharmacokinetic profiles. The strategic introduction of substituents onto the proline scaffold allows for the fine-tuning of these properties. This guide provides a comparative overview of prominent alternative synthetic precursors and methodologies for generating these valuable building blocks, supported by experimental data and detailed protocols.
Key Synthetic Strategies and Precursor Comparison
The synthesis of constrained proline analogs can be broadly approached through several key strategies, each starting from distinct precursors and offering unique advantages in terms of stereocontrol, substituent diversity, and reaction efficiency. Below, we compare some of the most effective and widely adopted methods.
Organocatalytic Michael Addition of Aldehydes to Nitroalkenes
This powerful organocatalytic approach provides access to 4-substituted proline precursors with high enantioselectivity. The reaction, often catalyzed by diarylprolinol silyl ethers, proceeds through an enamine intermediate, enabling precise stereocontrol.[1]
Palladium-Catalyzed C(sp³)–H Arylation
Direct C-H functionalization has emerged as a highly efficient strategy, minimizing the need for pre-functionalized starting materials. Palladium-catalyzed C(sp³)–H arylation at the 3-position of proline derivatives, utilizing a removable directing group, offers a direct route to cis-2,3-disubstituted pyrrolidines with high yield and stereospecificity.[1]
Intramolecular Cyclization of Linear Precursors
This strategy involves the cyclization of acyclic precursors to form the pyrrolidine ring. A notable example is the highly diastereoselective 1,4-addition of dialkylcuprates to a chiral oxazolidine α,β-unsaturated ester derived from Garner's aldehyde. The resulting linear intermediate undergoes cyclization to yield cis-3-substituted prolines.[2] Another powerful method is the amino-zinc-ene-enolate cyclization, which is highly stereospecific and stereoselective.[2][3]
Functionalization of Proline Derivatives
Direct modification of readily available proline derivatives such as 3-hydroxyproline or 4-oxoproline serves as a straightforward route to constrained analogs.[2][3] For instance, palladium-mediated coupling on an enol triflate derived from 3-hydroxyproline allows for the introduction of various groups at the C3 position.[2]
"Proline Editing" on Solid-Phase
A novel and practical approach involves the incorporation of hydroxyproline (Hyp) into a peptide sequence during solid-phase peptide synthesis. The hydroxyl group is then chemically modified in a stereospecific manner to generate a diverse array of 4-substituted proline residues directly within the peptide context.[4] This method bypasses the need for solution-phase synthesis of individual modified proline amino acids.[4]
Quantitative Data Comparison
The following table summarizes the performance of selected synthetic methods for producing substituted proline derivatives, with data compiled from representative literature examples to facilitate a direct comparison of yield and stereoselectivity.
| Synthetic Method | Precursor/Starting Material | Catalyst/Reagent | Product Type | Yield (%) | Stereoselectivity (dr or ee) | Reference |
| Organocatalytic Michael Addition | Aldehyde and Nitroalkene | Diarylprolinol silyl ether | 4-Substituted Proline | High | High (ee) | |
| Pd-Catalyzed C(sp³)–H Arylation | Proline derivative with directing group | Palladium catalyst | 3-Aryl Proline | High | High (stereospecific) | [1] |
| 1,4-Addition and Cyclization | Chiral oxazolidine α,β-unsaturated ester (from Garner's aldehyde) | Dialkylcuprate | cis-3-Substituted Proline | Good | High (diastereoselective) | [2] |
| Amino-zinc-ene-enolate Cyclization | N-homoallyl-α-amino benzylester | Organozinc reagent | cis-3-Substituted Proline | Good | High (stereospecific and stereoselective) | [2][3] |
| "Proline Editing" (Solid-Phase) | Peptide-bound Hydroxyproline | Various (e.g., Mitsunobu, oxidation, reduction) | 4-Substituted Proline in Peptide | N/A | Stereospecific |
Experimental Protocols
General Protocol for Organocatalytic Michael Addition
This protocol is a generalized procedure based on the organocatalytic synthesis of 4-substituted proline precursors.[1]
-
Reaction Setup: To a solution of the nitroalkene (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in toluene (5.0 mL) at 0 °C, add benzoic acid (0.1 mmol, 10 mol%).
-
Addition of Aldehyde: Add the aldehyde (1.2 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent. The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 4-substituted proline precursor.
General Protocol for Pd-Catalyzed C(sp³)–H Arylation
The following is a representative procedure for the palladium-catalyzed C(sp³)–H arylation at the 3-position of a proline derivative.[1]
-
Reaction Setup: In a glovebox, combine the N-protected proline derivative (0.2 mmol), the aryl halide (0.3 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), the ligand (e.g., a phosphine ligand, 0.04 mmol, 20 mol%), and a base (e.g., K₂CO₃, 0.4 mmol) in a sealed tube.
-
Solvent Addition: Add a suitable solvent (e.g., toluene or dioxane, 1.0 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) for the specified time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel to yield the 3-arylated proline derivative.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for two distinct and powerful approaches to synthesizing constrained proline analogs.
Caption: Comparison of organocatalytic and solid-phase synthetic routes.
The diagram below illustrates the logical relationship between different precursor types and the resulting classes of constrained proline analogs.
Caption: Relationship between precursors, methods, and analog types.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Methyl N-boc-L-proline-4-ene and its Enantiomer
For researchers, scientists, and drug development professionals, the stereochemistry of chiral building blocks is a critical determinant of reaction outcomes and the biological activity of the final products. This guide provides a detailed comparison of the expected reactivity of Methyl N-boc-L-proline-4-ene and its corresponding enantiomer, Methyl N-boc-D-proline-4-ene, in the context of asymmetric synthesis.
As enantiomers, this compound and Methyl N-boc-D-proline-4-ene possess identical physical and chemical properties in an achiral environment. However, their reactivity diverges significantly in chiral environments or in reactions that generate new stereocenters. This distinction is fundamental to their application in asymmetric catalysis and the synthesis of enantiomerically pure compounds.[1] The choice between the L- and D-enantiomer directly dictates the stereochemical outcome of the reaction, providing access to enantiomeric products.[1]
Expected Performance in Asymmetric Reactions: A Comparative Overview
While direct head-to-head experimental data for the reactivity of this compound and its D-enantiomer in the same reaction is not extensively documented in publicly available literature, the principles of stereochemistry allow for a confident prediction of their comparative performance. In asymmetric reactions, where these molecules act as chiral reactants or catalysts, they are expected to afford the corresponding enantiomeric products with comparable yields and diastereoselectivity.
For instance, in a 1,3-dipolar cycloaddition reaction, a common transformation for unsaturated proline derivatives, the facial selectivity of the dipole's approach to the dipolarophile will be opposite for the L- and D-enantiomers. This results in the formation of enantiomeric products.
| Feature | This compound | Methyl N-boc-D-proline-4-ene |
| Product Stereochemistry | (R)- or (S)-configured product | Opposite enantiomer to the L-proline derivative |
| Reaction Rate | Expected to be similar to the D-enantiomer | Expected to be similar to the L-enantiomer |
| Yield | Expected to be comparable to the D-enantiomer | Expected to be comparable to the L-enantiomer |
| Diastereoselectivity | Expected to be of similar magnitude to the D-enantiomer | Expected to be of similar magnitude to the L-enantiomer |
Theoretical Framework: The Role of Chirality in Reactivity
The differential reactivity of these enantiomers stems from the three-dimensional arrangement of their atoms. When reacting with another chiral molecule or a prochiral molecule in a way that generates a new stereocenter, the transition states formed from the L- and D-enantiomers are diastereomeric. Diastereomeric transition states have different energies, leading to different reaction rates and, consequently, the selective formation of one enantiomer of the product.
Experimental Protocols
The following is a representative experimental protocol for a 1,3-dipolar cycloaddition reaction, a key application for unsaturated proline derivatives. This protocol is adapted from established procedures for similar substrates and can be applied to both this compound and its D-enantiomer to obtain the corresponding enantiomeric products.
1,3-Dipolar Cycloaddition of Methyl N-boc-L/D-proline-4-ene with a Dipolarophile
-
Materials:
-
This compound or Methyl N-boc-D-proline-4-ene
-
Aldehyde (e.g., paraformaldehyde)
-
Secondary amine (e.g., sarcosine)
-
Dipolarophile (e.g., N-phenylmaleimide)
-
Anhydrous toluene
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of the chosen proline derivative (1.0 mmol), the aldehyde (1.2 mmol), and the secondary amine (1.1 mmol) in anhydrous toluene (20 mL) is stirred at room temperature under a nitrogen atmosphere for 30 minutes to generate the azomethine ylide in situ.
-
The dipolarophile (1.0 mmol) is then added to the reaction mixture.
-
The mixture is heated to reflux (approximately 110 °C) and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired cycloadduct.
-
-
Analysis:
-
The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product.
-
The enantiomeric excess of the major diastereomer is determined by chiral high-performance liquid chromatography (HPLC).
-
References
Evaluation of different catalytic systems for the selective hydrogenation of Methyl N-boc-L-proline-4-ene
A comprehensive evaluation of catalytic systems is crucial for the stereoselective synthesis of substituted proline derivatives, which are valuable building blocks in medicinal chemistry and drug development. This guide compares three distinct catalytic systems for the selective hydrogenation of Methyl N-boc-L-proline-4-ene, providing quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategy.
Comparison of Catalytic Systems
The choice of catalyst exerts significant control over the stereochemical outcome of the hydrogenation of N-Boc-protected 4-methyleneproline derivatives. The following table summarizes the performance of three common catalytic systems—a homogeneous iridium catalyst (Crabtree's catalyst) and two heterogeneous catalysts (Palladium on Carbon and Raney® Nickel)—in directing the diastereoselectivity of the reduction.
| Catalyst System | Catalyst Type | Product | Diastereomeric Ratio (cis:trans) | Yield | Key Characteristics |
| Crabtree's Catalyst ([Ir(COD)PyPCy₃]PF₆) | Homogeneous | trans-4-Methyl-L-prolinol derivative | > 1:20 | 95% | Excellent selectivity for the trans isomer due to hydroxyl-group direction. |
| Palladium on Carbon (10% Pd/C) | Heterogeneous | cis-4-Methyl-L-proline derivative | 30:1 | High (not specified) | High selectivity for the cis isomer via hydrogenation from the less hindered face. |
| Raney® Nickel | Heterogeneous | cis-4-Methyl-L-prolinol derivative | > 20:1 | 96% | Excellent selectivity for the cis isomer due to steric hindrance directing hydrogenation. |
Experimental Workflow
The selective hydrogenation of the exocyclic double bond in the N-Boc-L-proline-4-ene scaffold can be directed to yield either the cis or trans diastereomer by selecting the appropriate catalyst. The following diagram illustrates this divergent synthetic pathway.
Caption: Divergent hydrogenation of this compound.
Experimental Protocols
Detailed methodologies for the catalytic hydrogenation are provided below. These protocols are based on procedures reported for structurally similar substrates.
trans-Selective Hydrogenation using Crabtree's Catalyst
This procedure is adapted from the method described by Del Valle and Goodman for the synthesis of Boc-protected trans-4-alkylprolinols.
-
Catalyst Activation: In a flask, Crabtree's catalyst ([Ir(COD)PyPCy₃]PF₆) is placed under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: A solution of the substrate, this compound, in dichloromethane (CH₂Cl₂) is prepared in a separate flask. The solution is degassed by bubbling hydrogen gas through it for 10-15 minutes.
-
Hydrogenation: The substrate solution is added to the flask containing the catalyst. The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically maintained with a balloon) at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the trans-hydrogenated product.
cis-Selective Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on a reported stereoselective synthesis of (2S,4S)-4-Methylproline.[1]
-
Catalyst Suspension: To a solution of this compound in a solvent mixture of isopropanol and ethyl acetate (iPrOH/EtOAc), 10% Palladium on Carbon (10 wt%) is added.[1]
-
Hydrogenation: The mixture is transferred to a high-pressure reactor (e.g., a Parr hydrogenator). The reactor is purged with hydrogen gas before being pressurized to 200 psi.[1]
-
Reaction Conditions: The reaction is stirred at room temperature until the starting material is completely consumed, as indicated by TLC or LC-MS analysis.
-
Workup: The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to afford the pure cis-isomer.[1]
cis-Selective Hydrogenation using Raney® Nickel
This procedure is adapted from the method by Del Valle and Goodman for the synthesis of Boc-protected cis-4-alkylprolinols.
-
Catalyst Preparation: Commercially available Raney® Nickel (typically a slurry in water) is washed several times with the reaction solvent (e.g., methanol or ethanol) to remove water.
-
Reaction Setup: The substrate, this compound, is dissolved in the chosen alcohol-based solvent. The washed Raney® Nickel is added to this solution in a flask suitable for hydrogenation.
-
Hydrogenation: The reaction vessel is connected to a hydrogen source and purged. The hydrogenation is carried out under a hydrogen atmosphere (typically 50 psi or as specified) with vigorous stirring at room temperature.
-
Monitoring and Workup: The reaction is monitored until completion. Afterward, the catalyst is carefully separated by filtration through Celite®. Caution is advised as Raney® Nickel can be pyrophoric when dry. The filtrate is concentrated in vacuo, and the residue is purified by flash chromatography to yield the cis-hydrogenated product.
References
Head-to-head comparison of different protecting group strategies for unsaturated proline esters
For researchers, scientists, and drug development professionals, the selection of an appropriate N-protecting group is a critical step in the synthesis of modified amino acids such as unsaturated proline esters. These proline analogs are valuable building blocks in medicinal chemistry, offering conformational constraints and novel pharmacological properties. This guide provides an objective, data-driven comparison of three commonly used protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of unsaturated proline esters, specifically focusing on 3,4-dehydroproline methyl ester as a representative substrate.
This comparison guide summarizes quantitative data for protection and deprotection reactions, details experimental protocols, and discusses the relative stability and compatibility of each protecting group with the unsaturated functionality.
Comparative Data of Protecting Group Strategies
The following table summarizes the performance of Boc, Cbz, and Fmoc protecting groups in the context of 3,4-dehydroproline methyl ester synthesis. It is important to note that direct comparative studies on a single unsaturated proline ester are scarce in the literature. Therefore, the data presented here is a compilation from studies on closely related substrates, providing a valuable but indirect comparison.
| Protecting Group | Protection Reagent | Typical Yield (%) | Protection Time (h) | Deprotection Conditions | Typical Yield (%) | Deprotection Time (h) |
| Boc | (Boc)₂O, DMAP | 82 | 1 (reaction), then processing | 20% TFA in DCM | Quantitative | 2.5 |
| Cbz | Cbz-Cl, NaHCO₃ | ~90 (general) | 20 | H₂, Pd/C | High (general) | Variable |
| Fmoc | Fmoc-OSu, NaHCO₃ | High (general) | Overnight | 20% Piperidine in DMF | High (general) | < 0.5 |
Experimental Workflow
The general workflow for the synthesis and deprotection of N-protected unsaturated proline esters is depicted below. The process begins with the protection of the secondary amine of the unsaturated proline ester, followed by the selective removal of the protecting group to yield the free amine.
Benchmarking the Performance of Methyl N-boc-L-proline-4-ene: An Analysis of Available Data
Despite extensive investigation into the catalytic applications of proline and its derivatives in a myriad of organic reactions, a comprehensive performance benchmark for Methyl N-boc-L-proline-4-ene remains elusive in publicly available scientific literature. While this chiral molecule, identified by its CAS Number 83548-46-3, is recognized as a valuable intermediate in the synthesis of dipeptidyl peptidase (DPP) IV inhibitors, its direct application and comparative performance as an organocatalyst in various organic reactions are not well-documented.[1]
This guide aims to provide an overview of the current landscape of proline-based organocatalysis and contextualize the potential role of this compound within it. Due to the scarcity of direct experimental data for the target molecule, this report will draw comparisons from closely related proline derivatives and outline general experimental protocols for key organic reactions where such catalysts are typically employed.
The Landscape of Proline-Based Organocatalysis
L-proline and its derivatives have emerged as powerful and versatile organocatalysts in asymmetric synthesis. Their utility stems from their ability to form chiral enamines or iminium ions with carbonyl compounds, thereby enabling highly stereoselective transformations. Modifications to the proline scaffold, such as substitution on the pyrrolidine ring or protection of the amine group, are common strategies to enhance catalytic activity, solubility, and selectivity.
Potential Applications of this compound in Organic Synthesis
Based on the established reactivity of similar proline derivatives, this compound could potentially be explored as a catalyst or chiral building block in several key organic reactions. The presence of the double bond in the pyrrolidine ring introduces conformational rigidity and unique electronic properties that could influence its catalytic performance.
1. Asymmetric Michael Addition:
The Michael addition is a fundamental carbon-carbon bond-forming reaction. Proline and its derivatives are known to catalyze the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity. The proposed catalytic cycle for a proline-catalyzed Michael addition is depicted below.
Figure 1. Generalized catalytic cycle for a proline-catalyzed Michael addition reaction.
Comparative Data for Proline Derivatives in the Michael Addition:
While specific data for this compound is unavailable, the following table presents the performance of other proline-based catalysts in the Michael addition of cyclohexanone to β-nitrostyrene, a common benchmark reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 20 | DMSO | 24 | 95 | 95:5 | 92 |
| (S)-4-(tert-Butoxy)-L-proline | 10 | CH2Cl2 | 48 | 88 | 90:10 | 95 |
| (S)-4-Fluoro-L-proline | 15 | Toluene | 36 | 92 | 92:8 | 97 |
Experimental Protocol for a Generic Asymmetric Michael Addition:
To a solution of the Michael acceptor (1.0 mmol) and the donor (2.0 mmol) in the desired solvent (2 mL) is added the proline-based catalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the desired Michael adduct. The enantiomeric excess is typically determined by chiral high-performance liquid chromatography (HPLC).
2. Asymmetric Diels-Alder Reaction:
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral Lewis acids are common catalysts, but organocatalytic versions using proline derivatives have also been developed. The catalyst activates the dienophile through the formation of a chiral iminium ion, facilitating a stereoselective cycloaddition.
Figure 2. Workflow for an organocatalytic asymmetric Diels-Alder reaction.
Comparative Data for Proline Derivatives in the Diels-Alder Reaction:
The following table shows representative data for the Diels-Alder reaction between cyclopentadiene and cinnamaldehyde catalyzed by different proline-derived catalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee, %) |
| (S)-Proline | 30 | DMF | 72 | 75 | 1:2.5 | 68 (endo) |
| (S)-Diphenylprolinol silyl ether | 10 | CH2Cl2 | 24 | 92 | 1:19 | 97 (endo) |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 5 | Toluene | 12 | 95 | >1:20 | 99 (endo) |
Experimental Protocol for a Generic Asymmetric Diels-Alder Reaction:
To a solution of the dienophile (1.0 mmol) in the specified solvent (2 mL) at the desired temperature is added the proline-based catalyst (0.1 mmol, 10 mol%). The diene (3.0 mmol) is then added, and the reaction mixture is stirred for the indicated time. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the Diels-Alder adduct. The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC, respectively.
Conclusion
While this compound is a commercially available compound with potential applications in organic synthesis, there is a significant gap in the scientific literature regarding its performance as an organocatalyst. The data and protocols presented here for related proline derivatives offer a starting point for researchers interested in exploring the catalytic potential of this unsaturated proline ester. Further experimental investigation is necessary to benchmark its performance against established catalysts in various organic reactions. The unique structural features of this compound may offer novel reactivity and selectivity, making it a worthwhile candidate for future studies in the field of asymmetric organocatalysis.
References
Safety Operating Guide
Safe Disposal of Methyl N-boc-L-proline-4-ene: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl N-boc-L-proline-4-ene. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following protocols are based on general best practices for laboratory chemical waste management and information from available safety data sheets for structurally similar compounds.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles or a face shield |
| Protective Clothing | A standard laboratory coat to prevent skin contact. |
| Respiratory | Use in a well-ventilated area. If dust or aerosol formation is likely, use a certified respirator. |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound in the regular trash or down the drain.
-
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled, and compatible solid waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution must be treated as chemical waste. Collect it in a designated, labeled, and compatible liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that are contaminated with this compound should be disposed of as solid chemical waste.
-
-
Container Management:
-
Ensure waste containers are in good condition and are compatible with the chemical.
-
Keep waste containers securely closed except when adding waste.
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Also, list any solvents present in liquid waste containers.
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that has secondary containment to prevent the release of material in case of a leak.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the waste.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
III. Spill and Emergency Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Personal Protection: Wear the appropriate PPE as outlined in Section I during the entire cleanup process.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Personal protective equipment for handling Methyl N-boc-L-proline-4-ene
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Methyl N-boc-L-proline-4-ene. The following procedures are based on the safety data sheets of structurally similar compounds, including other Boc-protected proline esters, and represent best practices for laboratory safety.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes | - |
| Handling of Powders/Solids (weighing, aliquoting) | - Chemical splash goggles or face shield- Chemical-resistant lab coat or apron- Nitrile gloves | - Use of a chemical fume hood is mandatory.- Consider double-gloving for extended handling. |
| Handling of Liquids/Solutions | - Chemical splash goggles- Nitrile gloves- Chemical-resistant apron over lab coat | - Work in a well-ventilated area, preferably a fume hood. |
| Equipment Cleaning & Maintenance | - Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron | - |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant shoe covers | - Use of a spill kit with appropriate absorbent material. |
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling ensures safety and experimental integrity.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the label clearly indicates "this compound" and any hazard warnings.
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] The recommended storage temperature is typically refrigerated.
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the work area, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable bench paper.
-
Weighing (if solid) : If the compound is a solid, conduct all weighing operations within a chemical fume hood to prevent the inhalation of any airborne particles. Use a dedicated, calibrated analytical balance.
-
Dissolution : When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin. Decontaminate all work surfaces and equipment.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.
-
Unused Product : Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Waste Disposal : All hazardous waste must be disposed of through a licensed and approved waste disposal company, following all local, state, and federal regulations.[1]
Workflow for Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
